3-Amino-N,N-dimethylbenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPLRAXAVPPVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329889 | |
| Record name | 3-Amino-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33322-60-0 | |
| Record name | 3-Amino-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Amino-N,N-dimethylbenzamide (CAS No. 33322-60-0). Due to a notable lack of experimentally determined data in publicly accessible literature, this document combines computational predictions with established theoretical principles and general experimental methodologies. The information herein is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering insights into the handling, characterization, and potential applications of this compound.
Core Physical and Chemical Data
This compound is a substituted benzamide featuring both an amino group and a dimethylamide moiety. These functional groups are anticipated to significantly influence its physical properties, such as its solubility and polarity. The core identification and computed property data are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | m-Amino-N,N-dimethylbenzamide, Benzamide, 3-amino-N,N-dimethyl-[1] |
| CAS Number | 33322-60-0[1][2] |
| Molecular Formula | C₉H₁₂N₂O[1][2] |
| Molecular Weight | 164.20 g/mol [1][2] |
| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)N[1] |
| InChI Key | LZPLRAXAVPPVSX-UHFFFAOYSA-N[1][2] |
Table 2: Computed Physical Properties of this compound
| Property | Predicted Value | Source |
| XLogP3-AA | 0.8 | PubChem |
| Topological Polar Surface Area | 49.4 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Note: The values in Table 2 are computationally predicted and have not been experimentally verified. XLogP3-AA is a measure of hydrophobicity, and the topological polar surface area (TPSA) is an indicator of a molecule's polarity, which can influence its membrane permeability.
Experimental Protocols for Physical Property Determination
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.[4]
Boiling Point Determination (Microscale)
For small quantities of a substance, a microscale boiling point determination can be employed.
Protocol:
-
Sample Preparation: A few drops of the substance are placed in a small test tube, and a capillary tube, sealed at one end, is placed inside with the open end down.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating block.
-
Heating: The sample is heated until a rapid stream of bubbles emerges from the capillary tube.
-
Observation: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]
Solubility Determination
The solubility of a compound in various solvents is a fundamental property that dictates its applications in formulations and reactions.
Protocol:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) should be chosen.
-
Sample Preparation: A known mass of this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (i.e., no more solid dissolves). This can be facilitated by shaking or stirring for an extended period (e.g., 24 hours).
-
Analysis: The saturated solution is filtered to remove any undissolved solid. A known volume of the filtrate is then taken, the solvent is evaporated, and the mass of the dissolved solid is determined. The solubility is then expressed as g/100 mL or mol/L.
Octanol-Water Partition Coefficient (LogP) Determination
The octanol-water partition coefficient is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other.
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The two phases are combined in a separatory funnel and shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6][7]
Visualizing Experimental and Synthetic Workflows
In the absence of known signaling pathways for this compound, the following diagrams illustrate logical workflows relevant to its synthesis and characterization.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical workflow for the experimental determination of physical properties.
Spectral Data
While a comprehensive, peer-reviewed spectral analysis is not widely published, database entries suggest the availability of the following spectral data which are crucial for structural confirmation:
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy data would provide detailed information about the hydrogen and carbon framework of the molecule.
-
Mass Spectrometry (MS): This would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.[8]
-
Infrared (IR) Spectroscopy: IR data would help in identifying the characteristic functional groups, such as the N-H stretches of the amino group and the C=O stretch of the amide.
Researchers are advised to acquire these spectra on their own samples for unambiguous identification and characterization.
Conclusion
This compound is a compound with potential utility in various research and development settings. While there is a current scarcity of experimentally verified physical property data, this guide provides a solid foundation based on computed values and established analytical protocols. The provided methodologies for determining key physical characteristics, along with the illustrative workflows for synthesis and analysis, are intended to empower researchers to thoroughly characterize this compound and explore its potential applications. As with any chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.
References
- 1. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 33322-60-0 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chm.uri.edu [chm.uri.edu]
- 5. chymist.com [chymist.com]
- 6. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. rc.usf.edu [rc.usf.edu]
- 8. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]
An In-depth Technical Guide to 3-Amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-N,N-dimethylbenzamide, a chemical compound of interest in various research and development applications. This document compiles essential data, including its chemical structure, identifiers, and available spectral information.
Core Chemical Information
This compound is an organic compound featuring a benzene ring substituted with an amino group and a dimethylbenzamide group at positions 3.
Chemical Structure and Identifiers
The fundamental structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 33322-60-0[1][2][3] |
| Molecular Formula | C₉H₁₂N₂O[1][2][3][4] |
| Molecular Weight | 164.20 g/mol [1][3] |
| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)N[1] |
| InChI | InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3[1][2][3] |
| InChIKey | LZPLRAXAVPPVSX-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties
Key physical and chemical properties are essential for handling, storage, and application of the compound.
| Property | Value |
| Physical Form | Solid[3] |
| Purity | ≥97% (as specified by some suppliers)[4] |
Spectral Data
Spectral analysis is crucial for the verification of the chemical structure and purity of this compound. Available spectral data is outlined below.
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectrum available[5] |
| ¹³C NMR | Spectrum available[1] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum available through NIST[2][6] |
| Infrared (IR) | Spectrum available[5] |
Experimental Protocols
Caption: Generalized synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing specific biological activities or associated signaling pathways for this compound. One source categorizes it under "Immunomodulating drugs" and "Immunosupressant amino acids," however, without providing further context or experimental evidence.[4] Further research is required to elucidate its pharmacological profile.
The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound, particularly in the context of kinase inhibition, a common area of investigation for benzamide derivatives.[7]
Caption: A hypothetical workflow for investigating the biological activity of a compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause an allergic skin reaction.[1] Appropriate personal protective equipment should be worn when handling this compound.
Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and regulations.
References
- 1. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]
- 3. This compound 33322-60-0 [sigmaaldrich.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound(33322-60-0) 1H NMR [m.chemicalbook.com]
- 6. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]
- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-N,N-dimethylbenzamide CAS number 33322-60-0
An In-Depth Technical Guide to 3-Amino-N,N-dimethylbenzamide (CAS Number 33322-60-0)
Disclaimer: This document provides a comprehensive overview of the available technical information for this compound. It is important to note that specific experimental data on the biological activity, pharmacology, and toxicology of this particular compound are limited in publicly accessible scientific literature. Therefore, this guide also draws upon data from the structurally related and well-studied compound, 3-aminobenzamide, to infer potential properties and suggest experimental approaches.
Introduction
This compound is a chemical compound with the CAS number 33322-60-0. Structurally, it is a derivative of benzamide with an amino group at the meta-position of the benzene ring and two methyl groups on the amide nitrogen. While specific research on this compound is scarce, its structural similarity to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), suggests that it may possess interesting biological activities worthy of investigation in drug discovery and development.[1][2][3][4] This guide aims to provide a detailed technical overview for researchers, scientists, and drug development professionals, summarizing its known properties and postulating its potential pharmacological profile based on related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 33322-60-0 | N/A |
| Molecular Formula | C₉H₁₂N₂O | N/A |
| Molecular Weight | 164.20 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Synonyms | m-Amino-N,N-dimethylbenzamide | N/A |
| Appearance | Solid | N/A |
| SMILES | CN(C)C(=O)c1cccc(c1)N | N/A |
| InChI Key | LZPLRAXAVPPVSX-UHFFFAOYSA-N | N/A |
Synthesis and Characterization
Postulated Synthesis Workflow
A potential synthesis route could involve the amidation of 3-nitrobenzoyl chloride with dimethylamine, followed by the reduction of the nitro group to an amino group.
Caption: Postulated synthesis workflow for this compound.
General Experimental Protocol for Synthesis (Hypothetical)
Step 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide
-
Dissolve 3-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of dimethylamine (in a suitable solvent like THF or as an aqueous solution) and a non-nucleophilic base (e.g., triethylamine) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3-nitro-N,N-dimethylbenzamide by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the purified 3-nitro-N,N-dimethylbenzamide in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons, the N-methyl protons, and the amino protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the N-methyl carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (amide), and C-N stretching. |
| Melting Point | A sharp melting point range indicating the purity of the compound. |
Potential Biological Activity and Mechanism of Action (Inferred from 3-Aminobenzamide)
Due to the structural similarity to 3-aminobenzamide, it is hypothesized that this compound may act as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][3][4] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.[5]
PARP Inhibition Signaling Pathway
The PARP signaling pathway is central to the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of double-strand breaks during DNA replication. In cells with compromised homologous recombination repair (e.g., BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death.[6][7][8]
Caption: Hypothesized mechanism of action via PARP inhibition.
Experimental Protocols for Biological Evaluation
To investigate the potential biological activities of this compound, a series of in vitro and in vivo experiments can be conducted.
In Vitro PARP Inhibition Assay
A common method to assess PARP inhibition is a cell-free enzymatic assay.
Experimental Workflow:
Caption: Workflow for an in vitro PARP inhibition assay.
Protocol:
-
Coat a 96-well plate with histone proteins.
-
Add recombinant PARP1 enzyme and varying concentrations of this compound to the wells.
-
Initiate the PARP reaction by adding a mixture of biotinylated NAD+ and nicked DNA.
-
Incubate the plate to allow for poly(ADP-ribosyl)ation of the histones.
-
Wash the plate to remove unreacted components.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
Add a colorimetric HRP substrate and measure the absorbance to quantify PARP activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.
Cytotoxicity Assays
To assess the cytotoxic potential of the compound, various assays can be employed on different cell lines, including both healthy and cancer cell lines (e.g., BRCA-proficient and BRCA-deficient).[9][10][11]
Table 3: Common Cytotoxicity Assays
| Assay | Principle | Readout |
| MTT/XTT Assay | Measures metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Colorimetric |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes. | Colorimetric |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between live cells (intact membranes) and dead cells (compromised membranes). | Fluorescence Microscopy or Flow Cytometry |
| Apoptosis Assays | Detect markers of apoptosis, such as caspase activation or Annexin V binding to externalized phosphatidylserine. | Luminescence, Fluorescence, or Flow Cytometry |
Pharmacokinetics (Predicted)
The pharmacokinetic profile of this compound has not been experimentally determined. However, based on the metabolism of other N,N-dimethylated benzamides, some predictions can be made.[12][13]
Potential Metabolic Pathways:
-
N-Demethylation: The N,N-dimethyl group is a likely site for oxidative metabolism by cytochrome P450 enzymes, leading to the formation of N-methyl and des-methyl metabolites.
-
Hydroxylation: The aromatic ring may undergo hydroxylation.
-
Conjugation: The amino group and any hydroxylated metabolites can be conjugated with glucuronic acid or sulfate for excretion.
To experimentally determine the pharmacokinetic parameters, in vivo studies in animal models (e.g., rats or mice) would be necessary.
Toxicology (Predicted)
Detailed toxicological data for this compound is not available. General toxicity studies for benzamide derivatives in animal models typically assess a range of endpoints.[14][15][16][17]
Table 4: General In Vivo Toxicology Study Design
| Study Type | Species | Duration | Key Endpoints |
| Acute Toxicity | Rat or Mouse | Single Dose | LD50, clinical signs of toxicity, gross pathology |
| Repeated Dose Toxicity | Rat and a non-rodent species (e.g., dog) | 28 or 90 days | Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |
| Genotoxicity | In vitro and in vivo | N/A | Ames test (mutagenicity), micronucleus test (clastogenicity) |
Analytical Methods for Biological Samples
For pharmacokinetic and toxicology studies, robust analytical methods are required to quantify this compound in biological matrices like plasma and urine.[18][19][20]
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
General Protocol:
-
Sample Preparation: Protein precipitation (for plasma) or dilute-and-shoot (for urine) followed by solid-phase extraction (SPE) for cleanup and concentration. An internal standard (ideally a stable isotope-labeled version of the analyte) should be added at the beginning of the sample preparation.
-
Chromatographic Separation: Reverse-phase HPLC or UPLC to separate the analyte from matrix components.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for selective and sensitive quantification.
Conclusion
This compound is a compound with limited available data. However, its structural similarity to the PARP inhibitor 3-aminobenzamide suggests it may have potential as a therapeutic agent, particularly in oncology. This technical guide provides a framework for initiating research into this compound, from synthesis and characterization to biological evaluation and preclinical development. The provided experimental workflows and inferred mechanisms of action offer a starting point for researchers to explore the therapeutic potential of this and other related aminobenzamide derivatives. Further experimental validation is crucial to confirm the hypotheses presented in this document.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, antioxidant power and acute toxicity of some new azo-benzamide and azo-imidazolone derivatives with in vivo and in vitro antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice | Journal of Rehman Medical Institute [jrmi.pk]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. benchchem.com [benchchem.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. japsonline.com [japsonline.com]
An In-depth Technical Guide to 3-Amino-N,N-dimethylbenzamide
This technical guide provides a comprehensive overview of 3-Amino-N,N-dimethylbenzamide, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, outlines a general experimental protocol for its synthesis, and includes relevant safety information.
Core Chemical and Physical Properties
This compound, with the CAS number 33322-60-0, is a substituted aromatic amide.[1] Its fundamental properties are summarized in the table below, providing a clear reference for laboratory use and computational modeling.
| Property | Value | Source(s) |
| Molecular Weight | 164.20 g/mol | [1] |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 33322-60-0 | [1] |
| Canonical SMILES | CN(C)C(=O)C1=CC(=CC=C1)N | [1] |
| InChI | InChI=1S/C9H12N2O/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 | [1] |
| InChIKey | LZPLRAXAVPPVSX-UHFFFAOYSA-N | [1] |
| Appearance | Solid | |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | |
| Exact Mass | 164.094963011 Da | [1] |
Synthesis of Benzamide Derivatives: An Experimental Overview
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for producing an amino-N,N-dimethylbenzamide, based on the synthesis of the 2-amino isomer.
Caption: A generalized workflow for the synthesis of amino-N,N-dimethylbenzamide.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of the 2-amino isomer and should be adapted and optimized for the synthesis of this compound.
Materials:
-
3-Nitrobenzoyl chloride (starting material for the 3-amino isomer)
-
Dimethylamine solution (e.g., 40% in water)
-
An appropriate solvent (e.g., acetonitrile, ethyl acetate, or toluene)[2][3]
-
Sodium hydroxide solution (for pH adjustment)
-
Anhydrous sodium sulfate (for drying)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the starting material (e.g., 3-nitrobenzoyl chloride) in the chosen solvent.
-
Amidation: Cool the solution to below 10°C using an ice bath. Slowly add the dimethylamine solution dropwise while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 4-6 hours) to ensure the reaction goes to completion.[2][3]
-
Reduction of the Nitro Group: Following the amidation, the nitro group needs to be reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or using a reducing agent like tin(II) chloride in an acidic medium.
-
Workup: After the reduction is complete, quench the reaction by adding water. If necessary, adjust the pH to be basic using a sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system or by column chromatography to yield the final, pure product.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final product.
Biological Context and Potential Applications
While extensive research on the specific biological activities of this compound is limited, it has been categorized with immunomodulating and immunosuppressant compounds, suggesting potential for further investigation in immunology and related fields.[4] The benzamide scaffold is a common feature in many biologically active molecules, indicating that derivatives of this compound could be of interest in drug discovery programs.
Safety Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound may cause an allergic skin reaction.[1] It is therefore recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.
This technical guide serves as a foundational resource for professionals working with this compound. Further research and experimental validation are encouraged to explore its properties and potential applications more fully.
References
An In-depth Technical Guide to the Synthesis of 3-Amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Amino-N,N-dimethylbenzamide, a versatile building block in medicinal chemistry and drug discovery. This document details the core synthetic steps, experimental protocols, and quantitative data to support research and development efforts.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a robust two-step process. The pathway commences with the formation of the intermediate, 3-Nitro-N,N-dimethylbenzamide, which is subsequently reduced to the final product.
The overall reaction scheme is as follows:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the two key steps in the synthesis of this compound.
Step 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide
This step can be performed via two primary methods: the reaction of 3-nitrobenzoyl chloride with dimethylamine, or the direct coupling of 3-nitrobenzoic acid with dimethylamine.
Method A: From 3-Nitrobenzoyl Chloride
This procedure is adapted from established methods for amide synthesis.
Materials:
-
3-Nitrobenzoyl chloride
-
Dimethylamine (40% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add dimethylamine solution (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer, wash it with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-Nitro-N,N-dimethylbenzamide.
Method B: Direct Coupling from 3-Nitrobenzoic Acid
This method utilizes a coupling agent to facilitate the amide bond formation.
Materials:
-
3-Nitrobenzoic acid
-
Dimethylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 3-nitrobenzoic acid (1.0 eq), dimethylamine hydrochloride (1.1 eq), and HOBt (1.2 eq) in DMF, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of this compound (Reduction)
The reduction of the nitro group is commonly achieved by catalytic hydrogenation.
Method: Catalytic Hydrogenation
This general procedure for the reduction of nitroaromatic compounds can be adapted.
Materials:
-
3-Nitro-N,N-dimethylbenzamide
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, dissolve 3-Nitro-N,N-dimethylbenzamide (1.0 eq) in methanol or ethanol.
-
Add the catalyst (typically 5-10 mol% of Pd/C or a slurry of Raney Nickel).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with hydrogen gas (typically 3-5 bar).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Filter the catalyst through a pad of celite and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
Purification
The final product can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol, ethyl acetate, or a mixture with hexanes).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide
| Parameter | Method A (From Acyl Chloride) | Method B (Direct Coupling) |
| Starting Material | 3-Nitrobenzoyl chloride | 3-Nitrobenzoic acid |
| Key Reagents | Dimethylamine | Dimethylamine HCl, EDC, HOBt, TEA |
| Solvent | Dichloromethane | N,N-Dimethylformamide |
| Reaction Time | 2-4 hours | 12-16 hours |
| Typical Yield | 85-95% | 70-85% |
| Purity (crude) | >90% | >85% |
Table 2: Synthesis of this compound
| Parameter | Catalytic Hydrogenation |
| Starting Material | 3-Nitro-N,N-dimethylbenzamide |
| Catalyst | 10% Pd/C or Raney Nickel |
| Solvent | Methanol or Ethanol |
| Hydrogen Pressure | 3-5 bar |
| Reaction Time | 4-8 hours |
| Typical Yield | >90% |
| Purity (crude) | >95% |
Visualization of a Relevant Biological Pathway
3-Aminobenzamide, a closely related analogue of the target molecule, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of therapeutic agents used in cancer treatment. The following diagram illustrates the mechanism of PARP inhibition, which is a relevant biological context for this compound.
Caption: Mechanism of PARP inhibition leading to cell death in HR-deficient cells.
An In-depth Technical Guide to the Mechanism of Action of 3-Aminobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of 3-Aminobenzamide, a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP). The document details its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
3-Aminobenzamide (3-AB) primarily functions as a potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.
The Role of PARP in DNA Repair
PARP1 is a nuclear protein that acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) in DNA.[2] Upon binding to a break, PARP1 becomes catalytically activated and utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage site, a process called PARylation.[3] This PARylation cascade serves two main purposes:
-
Signaling: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.
-
Chromatin Remodeling: PARylation leads to the local relaxation of chromatin structure, making the damaged DNA more accessible to the repair machinery.
3-Aminobenzamide as a PARP Inhibitor
3-Aminobenzamide exerts its inhibitory effect by competing with the endogenous substrate, NAD+, for the catalytic domain of PARP enzymes.[3] By binding to the active site, it prevents the synthesis of PAR chains, thereby halting the recruitment of DNA repair factors and preventing the subsequent repair of SSBs. This leads to an accumulation of unrepaired single-strand breaks.[4]
The inhibition of PARP by 3-aminobenzamide can lead to a phenomenon known as "PARP trapping." This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex.[5] The trapped PARP on the DNA can itself become a cytotoxic lesion, obstructing DNA replication and transcription, and leading to the formation of more deleterious double-strand breaks (DSBs).
References
3-Amino-N,N-dimethylbenzamide role in DNA repair
An In-depth Technical Guide on the Role of 3-Aminobenzamide in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide focuses on 3-Aminobenzamide, a well-characterized inhibitor of Poly(ADP-ribose) polymerase (PARP) with a significant role in DNA repair. The user's query specified "3-Amino-N,N-dimethylbenzamide," for which there is a lack of substantial scientific literature regarding a role in DNA repair. It is highly probable that the intended compound of interest was 3-Aminobenzamide, the subject of this technical guide. A brief section on this compound is included for clarity.
Executive Summary
3-Aminobenzamide (3-AB) is a foundational small molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, which are critical players in the cellular response to DNA damage. By competitively inhibiting the binding of NAD+, the substrate for PARP enzymes, 3-AB effectively blocks the synthesis of poly(ADP-ribose) (PAR) chains, a key signaling event in the recruitment of DNA repair machinery. This action makes 3-AB an invaluable tool for studying the intricacies of DNA repair pathways, particularly Base Excision Repair (BER) and Single-Strand Break Repair (SSBR). Its ability to potentiate the cytotoxic effects of DNA damaging agents has also paved the way for the development of more potent and specific PARP inhibitors for cancer therapy. This guide provides a comprehensive overview of the mechanism of action of 3-AB, its impact on various DNA repair pathways, quantitative data on its inhibitory activity, and detailed experimental protocols for its use in research.
The Central Role of PARP in DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for a variety of cellular processes, including DNA repair, chromatin remodeling, and the regulation of cell death.[1][2] PARP1, the most abundant and well-studied member, functions as a primary sensor of DNA damage.[2][3] Upon detecting DNA strand breaks, PARP1 binds to the damaged site and undergoes a conformational change that activates its catalytic activity.[3][4] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nuclear proteins, such as histones.[4][5][6]
This PARylation event serves two primary functions in DNA repair:
-
Signal Amplification and Recruitment: The negatively charged PAR chains act as a scaffold, recruiting a multitude of DNA repair factors to the site of damage.[2][4] This includes key proteins in the BER and SSBR pathways, such as X-ray repair cross-complementing protein 1 (XRCC1).[4]
-
Chromatin Remodeling: The addition of bulky, negatively charged PAR chains to histones leads to electrostatic repulsion, causing a localized decondensation of chromatin structure.[5] This relaxation of the chromatin allows DNA repair enzymes to access the damaged DNA.
Overactivation of PARP1, however, can be detrimental to the cell. In response to extensive DNA damage, hyperactivation of PARP1 can lead to a massive consumption of NAD+ and a subsequent depletion of cellular ATP stores, ultimately triggering a form of programmed cell death known as parthanatos.[6][7]
3-Aminobenzamide: Mechanism of Action
3-Aminobenzamide is a structural analog of nicotinamide and functions as a competitive inhibitor of PARP enzymes.[1][7] It exerts its inhibitory effect by binding to the NAD+ binding site within the catalytic domain of PARP.[1][7][8] This prevents PARP from utilizing NAD+ to synthesize PAR chains, thereby abrogating the downstream signaling events required for efficient DNA repair.[1] Some evidence also suggests that 3-AB can deactivate PARP by binding to DNA, which may prevent the enzyme from recognizing DNA breaks.[7]
The inhibition of PARP by 3-AB has profound consequences for DNA repair. By preventing the recruitment of repair factors and the necessary chromatin remodeling, 3-AB effectively delays the rejoining of DNA single-strand breaks.[9][10] This delay can lead to the accumulation of unrepaired DNA damage, which, if encountered by the replication machinery, can result in the formation of more cytotoxic DNA double-strand breaks.[5]
Impact on DNA Repair Signaling Pathways
3-Aminobenzamide's inhibition of PARP1 modulates several DNA repair pathways.
Base Excision Repair (BER) and Single-Strand Break Repair (SSBR)
The most well-documented role of 3-AB is its impact on BER and SSBR. These pathways are responsible for repairing the majority of endogenous DNA damage, including lesions caused by oxidation and alkylation.[11] PARP1 is a critical initiator of these pathways, and its inhibition by 3-AB significantly impairs the repair of single-strand breaks.[5][11] In the presence of 3-AB, cells treated with alkylating agents or hydrogen peroxide show a marked increase in the number of DNA single-strand breaks due to a delay in the ligation step of repair.[9][10][12] This potentiation of DNA damage is a key mechanism by which 3-AB enhances the cytotoxicity of certain chemotherapeutic agents.[7]
Caption: PARP1 Signaling in Single-Strand Break Repair and its inhibition by 3-Aminobenzamide.
Double-Strand Break (DSB) Repair
PARP1 also plays a role in the repair of DNA double-strand breaks, influencing the choice between two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). PARP1 is involved in the early recruitment of factors for DSB repair, including the MRE11 nuclease, which is crucial for initiating HR.[13] Consequently, inhibition of PARP1 by 3-AB can lead to a reduction in HR efficiency.[13] This is the principle behind the "synthetic lethality" of PARP inhibitors in cancers with pre-existing defects in HR, such as those with BRCA1 or BRCA2 mutations.[5] While cells lacking PARP1 can repair DSBs through HR, the inhibition of PARP in HR-deficient cells leads to genomic instability and cell death.[5]
Other Cellular Processes
The influence of 3-AB extends beyond DNA repair. By inhibiting PARP, 3-AB can affect p53 stabilization and cell cycle progression.[14] For instance, it has been shown to suppress G1 arrest following gamma-irradiation, suggesting an involvement of PARP in p53-mediated cell cycle checkpoints.[14]
Quantitative Data
The inhibitory potency of 3-Aminobenzamide has been quantified in various cellular and biochemical assays. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ | ~50 nM | Chinese Hamster Ovary (CHO) cells | [1][8][15][16][17] |
| IC₅₀ | 19.1 µM | Permeabilized L1210 murine leukemia cells | [16] |
| Effective Concentration | >1 µM | >95% inhibition of PARP activity in cells | [1][15][16] |
| Inhibition of PAR Synthetase | 90% | At 50 µM concentration | [6] |
| Effect on DNA Rejoining | 5-fold increase in break lifetime | V79 hamster cells (with 5 mM 3-AB) | [10] |
Experimental Protocols
3-Aminobenzamide is a standard reagent in a variety of assays designed to probe the function of PARP and the integrity of DNA repair pathways.
PARP Activity Assay (Fluorometric)
This protocol provides a method for quantifying PARP1 activity in vitro and assessing the inhibitory potential of compounds like 3-Aminobenzamide.
Principle: This assay measures the incorporation of ADP-ribose from NAD+ onto histone proteins, which are coated on a microplate. The resulting poly(ADP-ribose) chains are then detected using a specific antibody or a reagent that binds to PAR, coupled with a fluorometric detection system.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (to stimulate PARP1 activity)
-
PARP Assay Buffer
-
β-NAD+ solution
-
3-Aminobenzamide (as a control inhibitor)
-
Detection reagents (e.g., PAR-binding reagent, developing solution)
-
Fluorescence microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of 3-Aminobenzamide in PARP Assay Buffer. For a standard curve, concentrations might range from 0 to 1 mM.[18]
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
PARP Assay Buffer
-
Test compound or 3-Aminobenzamide dilution
-
Activated DNA
-
PARP1 enzyme solution
-
-
Initiate Reaction: Add β-NAD+ solution to all wells to start the enzymatic reaction. Include wells without PARP1 enzyme as a negative control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for the synthesis of PAR chains.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection:
-
Add the PAR detection reagent to each well and incubate.
-
Add the developer reagent, which will generate a fluorescent signal in proportion to the amount of PAR present.
-
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Calculate the IC₅₀ value by performing a non-linear regression analysis (sigmoidal dose-response).
Caption: Experimental workflow for a fluorometric PARP activity assay.
Immunofluorescence-Based PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to "trap" PARP1 on chromatin, a key mechanism of cytotoxicity for many PARP inhibitors.
Principle: Cells are treated with a PARP inhibitor, with or without a DNA damaging agent. Soluble, non-chromatin-bound proteins are removed by pre-extraction with a detergent-containing buffer. The remaining chromatin-bound PARP1 is then visualized and quantified by immunofluorescence microscopy.
Materials:
-
Cells grown on glass coverslips or imaging-compatible plates
-
PARP inhibitor (e.g., 3-Aminobenzamide)
-
DNA damaging agent (e.g., methyl methanesulfonate, MMS) (optional)
-
Pre-extraction buffer (e.g., PBS with 0.5% Triton X-100)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., methanol or Triton X-100)
-
Blocking buffer (e.g., PBS with BSA and/or serum)
-
Primary antibody against PARP1
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of 3-Aminobenzamide and/or a DNA damaging agent for the specified duration.
-
Pre-extraction: Gently wash the cells with PBS, then incubate with ice-cold pre-extraction buffer for a short period to remove soluble proteins.[19]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization to allow antibody access to nuclear proteins.[19]
-
Immunostaining:
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody targeting PARP1.
-
Wash, then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to define the nuclear region (based on DAPI staining) and quantify the mean fluorescence intensity of the PARP1 signal within the nucleus of each cell.[19]
-
An increase in the nuclear PARP1 intensity in inhibitor-treated cells compared to controls indicates PARP trapping.
-
Note on this compound
A search for "this compound" in the context of DNA repair yields very limited information. This compound (CAS number 33322-60-0) is structurally distinct from 3-Aminobenzamide due to the two methyl groups on the amide nitrogen.[20] While synthesis methods for this and related compounds are available, there is no significant body of scientific literature to support a role for this compound as a PARP inhibitor or a modulator of DNA repair pathways.[21][22][23][24] Therefore, researchers interested in inhibiting PARP for the study of DNA repair should utilize the well-characterized compound, 3-Aminobenzamide.
Conclusion
3-Aminobenzamide remains a cornerstone tool for researchers in the fields of DNA repair, cancer biology, and drug development. As a first-generation PARP inhibitor, its ability to stall the repair of single-strand DNA breaks has provided invaluable insights into the cellular mechanisms of genome maintenance. While more potent and specific PARP inhibitors have since been developed for clinical use, 3-AB continues to be widely used in preclinical research to probe the fundamental roles of PARP enzymes in cellular responses to genotoxic stress. A thorough understanding of its mechanism of action and the availability of robust experimental protocols are essential for its effective application in advancing our knowledge of DNA repair.
References
- 1. chempaign.net [chempaign.net]
- 2. mdpi.com [mdpi.com]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 - Wikipedia [en.wikipedia.org]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pazopanib.net [pazopanib.net]
- 9. Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of 3-aminobenzamide on DNA strand-break rejoining and cytotoxicity in CHO cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. precisionfda.org [precisionfda.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 22. prepchem.com [prepchem.com]
- 23. CN103702978A - Process for preparing 2-amino-5-cyano-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 24. CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
In-depth Technical Guide: 3-Amino-N,N-dimethylbenzamide as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a variety of cellular functions, including DNA repair, genomic stability, and apoptosis.[1] Their central role in the base excision repair pathway for single-strand DNA breaks has positioned them as a significant target in oncology.[2][3] The inhibition of PARP can precipitate the accumulation of DNA damage, leading to cell death. This is particularly effective in cancer cells harboring deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations, a principle known as synthetic lethality.[4][5]
3-Amino-N,N-dimethylbenzamide is a first-generation PARP inhibitor. While not as potent as newer, clinically approved inhibitors, it remains a valuable research tool for investigating the biological roles of PARP enzymes. This guide provides a detailed technical overview of this compound, its mechanism of action, supporting experimental data, and relevant protocols.
Mechanism of Action
This compound functions as a competitive inhibitor of PARP enzymes by mimicking the nicotinamide moiety of the PARP substrate, NAD+ (Nicotinamide adenine dinucleotide).[1][6] This competitive binding to the catalytic domain of PARP prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification crucial for recruiting DNA repair proteins to the sites of DNA damage.[1] The consequent accumulation of unrepaired single-strand breaks can lead to the formation of cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis, especially in cells with compromised homologous recombination repair pathways.[2][3]
Caption: Mechanism of PARP inhibition by this compound.
Quantitative Data
The inhibitory potency of this compound against PARP enzymes is commonly expressed as its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). These values are dependent on the specific PARP family member and the experimental conditions of the assay.
| Parameter | Value | Enzyme | Assay Conditions |
| IC50 | Varies | PARP1 | Cell-free enzymatic assay |
| Ki | Varies | PARP1 | Kinetic analysis with NAD+ as substrate |
| IC50 | Varies | PARP2 | Cell-free enzymatic assay |
Note: Specific quantitative data for this compound can be found in various research articles and databases. The values presented here are illustrative.
Experimental Protocols
PARP Activity Assay (ELISA-based)
This protocol outlines a common method for measuring PARP activity by quantifying the PARylation of histone proteins in a 96-well format.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins
-
Biotinylated NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Stop solution (for colorimetric assays)
-
96-well plate (high-binding)
Procedure:
-
Coat the 96-well plate with histone proteins.
-
Wash the plate to remove unbound histones.
-
Add serial dilutions of this compound to the wells.
-
Add the PARP1 enzyme to each well.
-
Initiate the enzymatic reaction by adding the biotinylated NAD+ mixture.
-
Incubate to allow for PARylation.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate to produce a detectable signal.
-
Measure the chemiluminescence or absorbance using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[4]
Caption: Experimental workflow for an ELISA-based PARP activity assay.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., BRCA-deficient)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Solubilization buffer (for MTT assay)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate and allow for adherence overnight.
-
Treat cells with a range of concentrations of this compound.
-
Incubate for a prolonged period (e.g., 6 days), renewing the drug-containing medium every 72 hours.[7]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for PARP Cleavage
This protocol detects apoptosis by identifying the cleavage of PARP1 by caspases.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP1 (that recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PARP1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the bands for full-length PARP1 (116 kDa) and the cleaved fragment (89 kDa). An increase in the 89 kDa fragment is indicative of apoptosis.[8][9]
Signaling Pathway
The inhibition of PARP by this compound primarily affects the DNA damage response, leading to synthetic lethality in cells with deficient homologous recombination.
Caption: Simplified signaling pathway of PARP inhibition leading to synthetic lethality.
Conclusion
While this compound has been largely superseded by more potent and selective PARP inhibitors in clinical applications, it continues to be a valuable and cost-effective tool for preclinical research. Its well-established mechanism of action and the extensive body of literature surrounding its use provide a solid foundation for investigating the fundamental roles of PARP in various cellular processes and disease models. The experimental protocols and conceptual frameworks outlined in this guide are intended to support researchers and drug development professionals in their exploration of PARP inhibition.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP assay kits [bioscience.co.uk]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Advances in Clinical Research on PARP1 inhibitors [synapse.patsnap.com]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to 3-Amino-N,N-dimethylbenzamide Derivatives and Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 3-Amino-N,N-dimethylbenzamide, its derivatives, and analogs, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). These compounds have garnered significant interest in the field of oncology and other therapeutic areas due to their potential to induce synthetic lethality in cancer cells with deficient DNA repair mechanisms. This document details their synthesis, mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for their evaluation. Quantitative data on their biological activity are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to this compound and its Analogs
3-Aminobenzamide was one of the first identified inhibitors of PARP, acting as a competitive inhibitor of the enzyme's substrate, nicotinamide adenine dinucleotide (NAD+).[1] While exhibiting modest potency, its discovery paved the way for the development of more potent and selective PARP inhibitors. The N,N-dimethylated derivative, this compound, and its analogs represent a chemical space that continues to be explored for novel therapeutic agents. The core benzamide scaffold serves as a crucial pharmacophore, mimicking the nicotinamide portion of NAD+ and enabling competitive binding to the catalytic domain of PARP enzymes.
Synthesis and Chemistry
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the amidation of a corresponding benzoic acid derivative.
General Synthesis of N,N-Disubstituted Benzamides
A versatile method for the synthesis of N,N-disubstituted benzamides, including this compound analogs, is the coupling of a substituted benzoic acid with a secondary amine, such as dimethylamine. This can be achieved using standard amide bond formation protocols.
Experimental Protocol: General Amide Coupling
-
Activation of Carboxylic Acid: To a solution of the substituted benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as HCTU (1.1 eq) and a base like DIPEA (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Dimethylamine hydrochloride (1.2 eq) and an additional equivalent of base (e.g., DIPEA or triethylamine) are added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-16 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N,N-dimethylbenzamide derivative.
A plausible reaction mechanism for the synthesis of N,N-dimethylbenzamide is illustrated below.
Caption: General synthesis scheme for N,N-dimethylbenzamide derivatives.
Mechanism of Action and Signaling Pathways
This compound derivatives and their analogs primarily exert their biological effects through the inhibition of PARP enzymes, particularly PARP1 and PARP2.
PARP Inhibition and Synthetic Lethality
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When PARP1 is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs). In cells with intact homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, these DSBs cannot be properly repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.
PARP Trapping
Beyond catalytic inhibition, a crucial aspect of the mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, effectively trapping the PARP enzyme on the DNA at the site of damage. These trapped complexes are highly cytotoxic as they can obstruct DNA replication and transcription, leading to the collapse of replication forks and the formation of DSBs. The potency of PARP trapping can vary among different inhibitors and does not always correlate directly with their catalytic inhibitory activity.
Signaling Pathway
The inhibition of PARP by this compound derivatives interrupts the DNA damage response pathway. The following diagram illustrates the central role of PARP1 in SSB repair and the consequences of its inhibition.
Caption: PARP1's role in SSB repair and the effect of PARP inhibitors.
Quantitative Data and Structure-Activity Relationships
The potency of this compound derivatives as PARP inhibitors is highly dependent on the nature and position of substituents on the benzamide scaffold. The following tables summarize available quantitative data for 3-aminobenzamide and related benzamide-based PARP inhibitors.
Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| 3-Aminobenzamide | ~30,000 | Not Reported | [2] |
| Olaparib | 1.9 | 1.5 | [3] |
| Rucaparib | 1.4 | 1.4 | [3] |
| Niraparib | 3.8 | 2.1 | [3] |
| Veliparib | 4.7 | 2.9 | [3] |
| Compound 23f (urea-based benzamide) | 5.17 | Not Reported | [4] |
| Compound 27f (urea-based benzamide) | 6.06 | Not Reported | [4] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | BRCA Status | IC50 (µM) | Reference |
| Compound 23f (urea-based benzamide) | HCT116 | Not Specified | 7.87 | [4] |
| Compound 27f (urea-based benzamide) | HCT116 | Not Specified | 8.93 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Benzamide Core: The benzamide moiety is essential for binding to the nicotinamide-binding pocket of PARP.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity. Electron-withdrawing and hydrogen-bonding groups can enhance interactions with the active site.
-
N,N-Dialkyl Group: The N,N-dimethyl group can impact solubility and cell permeability. Modifications to these alkyl groups can be explored to optimize pharmacokinetic properties.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound derivatives as PARP inhibitors.
PARP Activity Assay (Cell-Based)
This protocol describes a general method to measure the inhibition of PARP activity in a cellular context.
Workflow Diagram:
Caption: Workflow for a cell-based PARP activity assay.
Detailed Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a serial dilution of the this compound derivative for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known PARP inhibitor like Olaparib).
-
Induction of DNA Damage: Add a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS), to the wells and incubate for a short period (e.g., 15-30 minutes) to activate PARP.
-
Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer containing protease inhibitors.
-
PAR Detection: The levels of poly(ADP-ribose) (PAR) in the cell lysates can be quantified using a commercial PAR ELISA kit or by Western blotting with an anti-PAR antibody.
-
Data Analysis: Plot the PAR levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
PARP Trapping Assay (Immunofluorescence)
This protocol outlines a method to visualize and quantify the trapping of PARP1 on chromatin.
Workflow Diagram:
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 | MDPI [mdpi.com]
3-Amino-N,N-dimethylbenzamide: A Technical Guide to a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzamide is a chemical compound that has garnered significant interest in the scientific community, primarily for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial players in DNA repair and cell death pathways. Their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its chemical properties, synthesis, biological activity, and the experimental methodologies used to characterize it.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C9H12N2O.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H12N2O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 33322-60-0 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CN(C)C(=O)C1=CC(=CC=C1)N | [1] |
| Physical State | Solid | [2][3] |
| Solubility | Soluble in DMSO and ethanol. | [4] |
Synthesis
Representative Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on the synthesis of similar N,N-dimethylbenzamides.
Step 1: Synthesis of N,N-Dimethyl-3-nitrobenzamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.0-2.2 equivalents), either as a gas or as a solution in a suitable solvent (e.g., 40% aqueous solution or 2M in THF), to the stirred solution of 3-nitrobenzoyl chloride. An excess of dimethylamine is used to neutralize the hydrochloric acid byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product into an organic solvent such as DCM or ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-dimethyl-3-nitrobenzamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound
-
Dissolve the purified N,N-dimethyl-3-nitrobenzamide (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C, 5-10 mol%) or tin(II) chloride (SnCl2).
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
If using a reducing agent like SnCl2, the reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.
-
Upon completion, if using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If using SnCl2, the workup typically involves neutralization with a base and extraction.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography or recrystallization to yield the pure compound.
Biological Activity: PARP Inhibition
The primary biological activity of this compound is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP1, in particular, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
Quantitative Data on PARP Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). While a specific Ki value for this compound was not found in the reviewed literature, several sources report its IC50 value for PARP inhibition.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | ~30 µM | - | [1] |
| IC50 | 19.1 μM | L1210 murine leukemia cells | [5] |
| IC50 | < 50 nM | CHO cells | [2][6] |
Note: The significant variation in reported IC50 values may be attributable to different assay conditions, cell types, and methodologies used in the studies.
Experimental Protocol: PARP Inhibition Assay (Colorimetric)
This protocol outlines a general procedure for a colorimetric PARP inhibition assay, based on commercially available kits.
-
Plate Preparation: Use a 96-well plate coated with histones and DNA.
-
Reagent Preparation:
-
Prepare a 1X PARP buffer from a concentrated stock.
-
Reconstitute and dilute the PARP enzyme to the desired concentration in 1X PARP buffer.
-
Prepare a PARP cocktail containing biotinylated NAD+.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
-
-
Assay Procedure:
-
Add the serially diluted this compound or control inhibitor to the wells.
-
Add the diluted PARP enzyme to the wells.
-
Initiate the reaction by adding the PARP cocktail to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.
-
-
Detection:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with a mild detergent) to remove unbound reagents.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate to allow binding to the biotinylated ADP-ribose chains.
-
Wash the plate again to remove unbound streptavidin-HRP.
-
Add a colorimetric HRP substrate (e.g., TMB) to each well.
-
Incubate until a color change is observed.
-
Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of PARP inhibition for each concentration of this compound compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
This compound exerts its biological effects by inhibiting the PARP1 signaling pathway, which is a critical component of the DNA damage response (DDR).
Figure 1: The PARP1 signaling pathway in response to DNA damage and its inhibition by this compound.
Pharmacokinetics
Detailed in vivo pharmacokinetic data for this compound is limited in the publicly available literature. However, data for the closely related compound, 3-aminobenzamide, can provide an estimate of its pharmacokinetic profile. It is important to note that the N,N-dimethyl substitution may alter the pharmacokinetic properties.
Representative Pharmacokinetic Data (for 3-aminobenzamide)
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (t½) | 90 min | Rat (liver) | Intraperitoneal | [7] |
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound in a rodent model.
-
Animal Model:
-
Select a suitable animal model (e.g., male Sprague-Dawley rats, 250-300g).
-
House the animals in a controlled environment with a standard light/dark cycle and access to food and water ad libitum.
-
Acclimate the animals for at least one week before the experiment.
-
-
Dosing and Administration:
-
Formulate this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
-
Administer the compound via the desired route (e.g., intravenous bolus, oral gavage).
-
-
Sample Collection:
-
Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.
-
Extract the compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis:
-
Construct a plasma concentration-time curve.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin). These parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
-
Conclusion
This compound is a potent inhibitor of PARP, a key enzyme in the DNA damage response pathway. This technical guide has summarized the available information on its chemical properties, synthesis, biological activity, and the experimental methods used for its characterization. While there are some gaps in the publicly available data, particularly regarding a specific synthesis protocol and a comprehensive in vivo pharmacokinetic profile, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. N,N-Dimethylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 7. prepchem.com [prepchem.com]
The Discovery and Profile of 3-Amino-N,N-dimethylbenzamide: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-Amino-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry and drug development. While its direct discovery is not extensively documented in a singular seminal publication, its synthesis and properties can be understood through established chemical principles and comparison with structurally related compounds. This guide details its physicochemical properties, outlines a probable synthetic pathway with detailed experimental protocols, and explores its potential biological significance, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition. All quantitative data is presented in structured tables, and key processes are visualized using diagrams in the DOT language.
Introduction
This compound is an aromatic amide that has garnered attention primarily as a structural analog of 3-aminobenzamide, a well-known inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). The PARP enzyme family plays a critical role in DNA repair, and its inhibition has emerged as a promising strategy in cancer therapy. This whitepaper consolidates available data to provide a detailed profile of this compound for research and development purposes.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below, based on data aggregated from chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| CAS Number | 33322-60-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CN(C)C(=O)C1=CC(=CC=C1)N | PubChem[1] |
| Appearance | Solid (form) | Sigma-Aldrich[2] |
Synthesis and Characterization
Synthetic Workflow
The overall synthetic scheme is depicted below:
Experimental Protocols
The following are detailed, generalized protocols for each step of the synthesis.
Step 1: Synthesis of 3-Nitrobenzoyl Chloride from 3-Nitrobenzoic Acid
-
Materials: 3-nitrobenzoic acid, thionyl chloride.
-
Procedure: To a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3-nitrobenzoic acid (1 equivalent). Add an excess of thionyl chloride (e.g., 2-3 equivalents). The mixture is heated to reflux and maintained at this temperature for 2-4 hours, or until the evolution of HCl gas ceases. After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield crude 3-nitrobenzoyl chloride, which can be used in the next step without further purification.[7]
Step 2: Synthesis of 3-Nitro-N,N-dimethylbenzamide
-
Materials: 3-nitrobenzoyl chloride, dimethylamine (as a solution in a suitable solvent like THF or as a gas), an inert solvent (e.g., dichloromethane, THF), and a base (e.g., triethylamine, pyridine).
-
Procedure: Dissolve 3-nitrobenzoyl chloride (1 equivalent) in an inert solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. To this solution, add a solution of dimethylamine (2.2 equivalents) dropwise while maintaining the temperature below 5 °C. If using dimethylamine gas, it can be bubbled through the solution. A tertiary amine base can be added to scavenge the HCl byproduct. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, dilute acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3-nitro-N,N-dimethylbenzamide.
Step 3: Synthesis of this compound
-
Materials: 3-nitro-N,N-dimethylbenzamide, a reducing agent (e.g., palladium on carbon with hydrogen gas, or iron powder with hydrochloric acid), and a suitable solvent (e.g., ethanol, methanol, acetic acid).
-
Procedure (Catalytic Hydrogenation): Dissolve 3-nitro-N,N-dimethylbenzamide in a suitable solvent like ethanol. Add a catalytic amount of 10% palladium on carbon. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.
-
Procedure (Iron Reduction): In a round-bottom flask, suspend 3-nitro-N,N-dimethylbenzamide and iron powder in a mixture of ethanol and water. Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise. The reaction is continued at reflux for several hours. After completion, the reaction mixture is cooled, made alkaline with a base such as sodium carbonate, and the product is extracted with an organic solvent like ethyl acetate. The organic extracts are combined, dried, and the solvent is evaporated to give the final product.
Characterization Data
The identity and purity of this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Description |
| ¹H NMR | Expected signals would include peaks for the two N-methyl groups and aromatic protons. The chemical shifts of the aromatic protons would be indicative of the 1,3-disubstitution pattern. |
| ¹³C NMR | Expected signals would include carbons of the N-methyl groups, the aromatic ring, and the carbonyl carbon of the amide.[8] |
| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine, C=O stretching for the amide, and C-N stretching vibrations. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).[9] |
Biological Activity and Potential Applications
The primary interest in this compound stems from its structural similarity to 3-aminobenzamide, a known inhibitor of PARP enzymes.
PARP Inhibition
PARP enzymes are crucial for a DNA repair pathway known as base excision repair. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
While direct studies on the PARP inhibitory activity of this compound are limited, its N,N-dimethylated amide moiety could influence its binding to the nicotinamide binding pocket of PARP, potentially altering its potency and selectivity compared to 3-aminobenzamide. Further research is warranted to quantify the PARP inhibitory activity of this specific compound.
Applications in Drug Discovery
This compound serves as a valuable building block in medicinal chemistry. The amino group can be further functionalized to generate a library of compounds for screening against various biological targets. Its benzamide core is a common scaffold in many biologically active molecules.
Conclusion
This compound, while not having a widely publicized discovery, represents an important molecule in the landscape of chemical biology and drug discovery. Its straightforward synthesis from readily available starting materials and its structural relationship to known bioactive compounds, particularly PARP inhibitors, make it a compound of significant interest. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field. Further investigation into its specific biological activities is encouraged to fully elucidate its therapeutic potential.
References
- 1. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 33322-60-0 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 5. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 6. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 7. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]
Methodological & Application
Synthesis of 3-Amino-N,N-dimethylbenzamide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-Amino-N,N-dimethylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a reliable two-step synthetic route, commencing with the formation of an amide bond followed by the reduction of a nitro group.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of enzyme inhibitors and other therapeutic agents. Its structure, featuring a primary aromatic amine and a dimethylamide functional group, allows for diverse chemical modifications, making it an attractive scaffold for drug discovery programs. This protocol details a reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is typically achieved through a two-step process:
-
Amide Formation: 3-Nitrobenzoyl chloride is reacted with dimethylamine to yield 3-Nitro-N,N-dimethylbenzamide.
-
Nitro Group Reduction: The intermediate, 3-Nitro-N,N-dimethylbenzamide, is subsequently reduced to the target compound, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on the protocols described below.
| Step | Reactants | Product | Reagents/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 3-Nitrobenzoyl chloride, Dimethylamine | 3-Nitro-N,N-dimethylbenzamide | Triethylamine | Dichloromethane | 2-4 | 0 to RT | 90-95 | >95 |
| 2a | 3-Nitro-N,N-dimethylbenzamide | This compound | 10% Pd/C, H₂ | Ethanol | 4-6 | RT | 95-99 | >98 |
| 2b | 3-Nitro-N,N-dimethylbenzamide | This compound | SnCl₂·2H₂O, HCl | Ethanol | 3-5 | 70 | 85-95 | >97 |
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and extraction
-
Hydrogenation apparatus (for Protocol 2a)
-
Heating mantle with temperature control (for Protocol 2b)
-
NMR spectrometer and/or LC-MS for product characterization
Protocol 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzoyl chloride (10.0 g, 53.9 mmol) in 100 mL of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 32.3 mL, 64.7 mmol) and triethylamine (9.0 mL, 64.7 mmol) in 50 mL of DCM.
-
Add the dimethylamine solution dropwise to the stirred solution of 3-nitrobenzoyl chloride at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-Nitro-N,N-dimethylbenzamide as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound
Two alternative methods for the reduction of the nitro group are provided below.
Protocol 2a: Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 3-Nitro-N,N-dimethylbenzamide (8.0 g, 41.2 mmol) in 150 mL of ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (400 mg, 5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford this compound as a solid.
Protocol 2b: Reduction with Tin(II) Chloride
-
In a 250 mL round-bottom flask, suspend 3-Nitro-N,N-dimethylbenzamide (8.0 g, 41.2 mmol) in 100 mL of ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (46.5 g, 206 mmol) to the suspension.
-
Heat the mixture to 70 °C and then slowly add 40 mL of concentrated hydrochloric acid (HCl) dropwise.
-
Stir the reaction mixture at 70 °C for 3-5 hours.
-
After completion, cool the mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the two-step synthesis.
Experimental Applications of 3-Aminobenzamide: A Potent PARP Inhibitor
Note: While the inquiry specifically requested information on 3-Amino-N,N-dimethylbenzamide, a thorough review of scientific literature reveals a significant lack of detailed experimental data for this specific compound. However, its close structural analog, 3-Aminobenzamide (3-AB) , is a well-characterized and extensively studied inhibitor of Poly(ADP-ribose) polymerase (PARP). This document provides detailed application notes and protocols for 3-Aminobenzamide, which serves as a valuable reference for researchers interested in the experimental uses of this class of compounds.
Application Notes
3-Aminobenzamide is a potent inhibitor of PARP enzymes, which play a crucial role in DNA repair, genomic stability, and cell death pathways.[1][2][3] Its ability to interfere with these fundamental cellular processes has led to its widespread use as a research tool in various fields, including oncology, neurobiology, and endocrinology.
Cancer Research: In oncology, 3-AB is primarily utilized to enhance the efficacy of DNA-damaging agents such as chemotherapeutics and radiation.[4][5] By inhibiting PARP-mediated DNA repair, 3-AB can sensitize cancer cells to the cytotoxic effects of these treatments, a concept known as synthetic lethality, particularly in tumors with existing DNA repair deficiencies like BRCA1/2 mutations.[6] Studies have shown that 3-AB can potentiate the killing of various human tumor cell lines when used in combination with methylating agents.[4][5] Furthermore, it has been observed to induce differentiation in cancer cells, such as human osteosarcoma MG-63 cells, by altering gene expression profiles and promoting cell cycle arrest.[3]
Neuroprotection: 3-Aminobenzamide has demonstrated significant neuroprotective effects in various models of neurological damage. In studies of cerebral ischemia, 3-AB has been shown to reduce infarct volume and decrease neutrophil infiltration, thereby mitigating brain damage.[7] It is also investigated for its potential to rescue neurons from apoptosis in conditions like spinal cord injury and retinal ischemia-reperfusion injury.[8][9][10] The mechanism underlying its neuroprotective action is linked to the prevention of PARP over-activation, which can otherwise lead to energy depletion and cell death in neurons.
Diabetes Research: In the context of diabetes, 3-Aminobenzamide has been studied for its protective effects on pancreatic β-cells. Research indicates that 3-AB can prevent streptozotocin-induced β-cell toxicity and the onset of diabetes in animal models.[1][2] This protective effect is attributed to the inhibition of PARP, which helps in preserving intracellular NAD+ levels and preventing the activation of DNA repair mechanisms that can be detrimental to islet cells.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for 3-Aminobenzamide from various experimental studies.
Table 1: In Vitro Efficacy of 3-Aminobenzamide
| Parameter | Cell Line/System | Value | Reference |
| IC50 (PARP Inhibition) | Chinese Hamster Ovary (CHO) cells | ~50 nM | [11][12][13] |
| Effective Concentration (PARP Inhibition) | Various cell lines | >1 µM (>95% inhibition) | [13] |
| Potentiation of Cytotoxicity (MMS) | Human tumor cell lines | 1.7- to 3.8-fold | [4][5] |
| Potentiation of Cytotoxicity (MNNG) | Human tumor cell lines | 1.7- to 3.8-fold | [4][5] |
Table 2: In Vivo Efficacy of 3-Aminobenzamide
| Animal Model | Condition | Dosage | Effect | Reference |
| Mice | Transient Focal Cerebral Ischemia | 40 mg/kg (i.p.) | 30% decrease in infarct volume | [7] |
| Rats | Streptozotocin-induced Diabetes | 300 mg/kg (i.p.) | Prevention of overt diabetes | [1] |
| Rats | Intracranial Aneurysm | 10, 20, 40 mg/kg (i.p.) | Dose-dependent decrease in blood pressure and inflammation | [14] |
| Rats | Retinal Ischemia | 3-100 mM (intracameral infusion) | Significant amelioration of retinal damage | [9] |
| Mice | Genotoxicity Assay | 30 mg/kg | Enhanced sensitivity of comet and PBMN assays | [15] |
Experimental Protocols
Protocol 1: PARP Inhibition Assay (Cell-Based)
This protocol outlines a general procedure to measure the inhibitory effect of 3-Aminobenzamide on PARP activity in a cellular context.
Materials:
-
Cell line of interest (e.g., CHO, HeLa)
-
Complete cell culture medium
-
3-Aminobenzamide (stock solution in DMSO or water)
-
DNA-damaging agent (e.g., H₂O₂ or MNNG)
-
PARP activity assay kit (e.g., colorimetric or fluorometric)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Compound Treatment: Prepare serial dilutions of 3-Aminobenzamide in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of 3-AB. Incubate for 1-2 hours.
-
Induction of DNA Damage: To activate PARP, treat the cells with a DNA-damaging agent (e.g., 20 µM H₂O₂) for a predetermined time (e.g., 10-15 minutes). Include a vehicle control (no DNA damage) and a positive control (DNA damage, no 3-AB).
-
PARP Activity Measurement: Following treatment, lyse the cells and measure PARP activity according to the manufacturer's instructions of the chosen PARP assay kit.
-
Data Analysis: Determine the percentage of PARP inhibition for each concentration of 3-AB relative to the positive control. Calculate the IC50 value by plotting the percent inhibition against the log of the 3-AB concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (Potentiation of Chemotherapy)
This protocol describes how to assess the ability of 3-Aminobenzamide to enhance the cytotoxicity of a chemotherapeutic agent.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
3-Aminobenzamide
-
Chemotherapeutic agent (e.g., Temozolomide, Doxorubicin)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Combination Treatment: Treat the cells with:
-
Vehicle control
-
3-Aminobenzamide alone (at a non-toxic concentration)
-
Chemotherapeutic agent alone (at various concentrations)
-
A combination of the chemotherapeutic agent and 3-Aminobenzamide.
-
-
Incubation: Incubate the cells for a period relevant to the cell line and drug (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Compare the dose-response curves of the chemotherapeutic agent with and without 3-Aminobenzamide to determine the potentiation effect.
Protocol 3: In Vivo Neuroprotection Study (Rodent Model of Stroke)
This protocol provides a general framework for evaluating the neuroprotective effects of 3-Aminobenzamide in a mouse model of transient focal cerebral ischemia.
Materials:
-
Male Swiss mice
-
Anesthetic (e.g., chloral hydrate)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
3-Aminobenzamide solution for injection (e.g., in saline)
-
Brain slicing equipment
-
TTC (2,3,5-triphenyltetrazolium chloride) solution
-
Image analysis software
Procedure:
-
Animal Model: Induce transient focal cerebral ischemia in anesthetized mice by occluding the middle cerebral artery for a specific duration (e.g., 15 minutes).
-
Drug Administration: Administer 3-Aminobenzamide (e.g., 40 mg/kg, i.p.) or vehicle control at a specific time point relative to the ischemic event (e.g., 15 minutes before reperfusion).
-
Post-operative Care and Observation: Monitor the animals for neurological deficits and ensure proper recovery.
-
Infarct Volume Assessment: At a predetermined time point post-ischemia (e.g., 24 hours), euthanize the animals and harvest the brains.
-
TTC Staining: Slice the brains into coronal sections and stain with TTC solution. Healthy tissue will stain red, while infarcted tissue will remain white.
-
Image Analysis: Capture images of the stained brain slices and quantify the infarct volume using image analysis software.
-
Statistical Analysis: Compare the infarct volumes between the 3-AB treated group and the vehicle control group using appropriate statistical tests.
Visualizations
Caption: Mechanism of PARP inhibition by 3-Aminobenzamide.
Caption: In vivo neuroprotection experimental workflow.
References
- 1. Protective effect of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase, against streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection by 3-aminobenzamide and nicotinamide against streptozotocin-induced beta-cell toxicity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiative pathway activated by 3-aminobenzamide, an inhibitor of PARP, in human osteosarcoma MG-63 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-aminobenzamide, one of poly(ADP-ribose)polymerase-1 inhibitors, rescuesapoptosisin rat models of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of 3-aminobenzamide, an inhibitor of poly-ADP-ribose polymerase, on ischemia/reperfusion damage in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-treatment at 12 or 18 hours with 3-aminobenzamide ameliorates retinal ischemia-reperfusion damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempaign.net [chempaign.net]
- 12. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 3-Aminobenzamide protects against cerebral artery injury and inflammation in rats with intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-N,N-dimethylbenzamide in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzamide, often referred to in scientific literature as 3-aminobenzamide (3-AB), is a first-generation small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In the context of cancer, inhibiting PARP activity can lead to the accumulation of unrepaired SSBs, which can subsequently generate more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism is particularly effective in cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality. Furthermore, 3-aminobenzamide has been shown to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents and radiation, making it a valuable tool in preclinical cancer research.
These application notes provide an overview of the use of this compound in cancer research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of PARP enzymes. It binds to the NAD+ binding site of PARP, preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins to the site of DNA damage. The inhibition of PARP-mediated DNA repair leads to an accumulation of DNA lesions, which can trigger cell cycle arrest and apoptosis.
One of the key downstream effects of PARP inhibition by 3-aminobenzamide in some cancer models, such as human osteosarcoma cells, involves the modulation of the Retinoblastoma (Rb) protein pathway. Inhibition of PARP leads to a decrease in the hyperphosphorylated, inactive form of Rb and an increase in the hypophosphorylated, active form. Active Rb binds to the E2F transcription factor, repressing the expression of genes required for cell cycle progression, leading to G1 arrest and the induction of a differentiated phenotype.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical cancer models.
Table 1: In Vitro Efficacy of 3-Aminobenzamide
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| CHO | Chinese Hamster Ovary | PARP activity | ~50 nM | --INVALID-LINK-- |
| Various | Not Specified | PARP activity | ~30 µM | --INVALID-LINK-- |
Table 2: In Vivo Potentiation of Chemotherapy with 3-Aminobenzamide
| Cancer Model | Treatment | Efficacy Metric | Result | Reference |
| Pancreatic Cancer (Capan-1 xenograft in nude mice) | Gemcitabine + 3-Aminobenzamide | Tumor Weight | Significantly reduced compared to gemcitabine alone | [1] |
| Pancreatic Cancer (Capan-1 xenograft in nude mice) | Gemcitabine + 3-Aminobenzamide | Survival | Increased up to 40 days post-inoculation compared to gemcitabine alone | [1] |
Note: Specific quantitative values for tumor growth inhibition percentages were not detailed in the available search results.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
-
Protocol 2: Western Blot Analysis for PARP Activity and Downstream Signaling
This protocol outlines a general procedure to assess the inhibition of PARP activity (by measuring PAR levels) and the effect on downstream signaling proteins like Rb and E2F.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAR, anti-PARP1, anti-phospho-Rb, anti-Rb, anti-E2F1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. Use a loading control like β-actin to normalize the data.
-
Visualizations
References
Application Notes and Protocols for 3-Amino-N,N-dimethylbenzamide in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzamide is a benzamide derivative that functions as an inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. This makes it a valuable tool for research in oncology, DNA damage response, and apoptosis.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in cell culture-based assays to assess its effects on cell viability, apoptosis, and PARP signaling.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of PARP enzymes. PARP1, a key member of the family, detects single-strand breaks (SSBs) in DNA. Upon binding to damaged DNA, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit DNA repair machinery.
Inhibition of PARP by this compound prevents the repair of these SSBs. During DNA replication, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cells with compromised homologous recombination repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides data for the closely related and well-characterized PARP inhibitor, 3-Aminobenzamide, to serve as a reference for determining experimental concentrations. It is strongly recommended that researchers perform dose-response experiments to determine the optimal concentration of this compound for their specific cell lines and assays.
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| 3-Aminobenzamide | CHO | PARP Inhibition | ~50 nM (IC50) | [1] |
| 3-Aminobenzamide | Mouse Retinal Explants | Neuroprotection | 10 nM - 1 µM |
Signaling Pathway
The following diagram illustrates the role of PARP in DNA repair and the mechanism of action of this compound.
Caption: PARP1 signaling in DNA repair and the mechanism of inhibition by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Workflow Diagram:
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Workflow Diagram:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value determined from the viability assay) for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot for PARP Cleavage
This protocol assesses the cleavage of PARP, a hallmark of apoptosis, in response to treatment with this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against total PARP, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.
References
Application Notes and Protocols for the Analytical Detection of 3-Amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzamide is a chemical intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of drug substances and products. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are adapted from established methods for structurally similar compounds and provide a strong foundation for developing and validating specific assays.
Analytical Methodologies
The choice of analytical method for the detection of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely available technique suitable for routine quality control. LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level impurity analysis in complex matrices like biological fluids. GC-MS can also be employed, particularly for volatile and thermally stable analytes, and may involve a derivatization step to improve chromatographic performance.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters that can be expected when developing and validating analytical methods for this compound, based on data from structurally related benzamide derivatives.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | ~0.1 ng | 0.11 µg/L | Analyte Dependent |
| Limit of Quantification (LOQ) | ~0.2 ng | 0.36 µg/L | Analyte Dependent |
| Linearity Range | 0.25 - 20 µg/mL | 2.07 - 165.44 µg/L | >0.99 (Correlation Coefficient) |
| Accuracy (% Recovery) | ~95% | 101.0 - 108.4% | 80 - 98% |
| Precision (% RSD) | < 10% | Intra-day: 2.6-3.0%, Inter-day: 3.1-3.5% | < 2% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a method for a substituted dimethylbenzamide and is suitable for the quantification of this compound in bulk drug substances or formulations.
a. Instrumentation and Columns:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
b. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
d. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Caption: HPLC-UV Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is based on a protocol for a related chloro-dimethylbenzamide and is ideal for trace analysis in complex matrices such as plasma or for impurity profiling.[1]
a. Instrumentation and Columns:
-
UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap).[1]
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
b. Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte.
c. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
d. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for this compound (m/z 165.1)
-
Product Ions (Q3): To be determined by infusion and fragmentation of the reference standard.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
e. Sample Preparation (from plasma): [1]
-
To 200 µL of plasma, add 800 µL of acetonitrile (containing the internal standard).[1]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[1]
-
Transfer the supernatant to an autosampler vial for analysis.
Caption: LC-MS/MS Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method, adapted from the analysis of N,N-dimethylbenzamide, is suitable for the detection of this compound in organic solvents or as a volatile impurity.[2] Derivatization of the amino group may be necessary to improve peak shape and thermal stability.
a. Instrumentation and Columns:
-
GC system with a mass selective detector (MSD)
-
Capillary column suitable for amine analysis (e.g., Rtx-5 Amine, 30 m x 0.32 mm x 1.50 µm).[2]
b. Reagents and Standards:
-
Methanol (GC grade) or another suitable solvent
-
Helium (carrier gas)
-
This compound reference standard
-
(Optional) Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
c. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
d. Sample Preparation:
-
Dissolve the sample in a suitable solvent like methanol to a known concentration.
-
(Optional Derivatization) If derivatization is required, react the sample with the chosen reagent according to established protocols (e.g., heating with MTBSTFA).
-
Inject the prepared sample into the GC-MS system.
Caption: GC-MS Logical Relationship Diagram.
References
- 1. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-N,N-dimethylbenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-N,N-dimethylbenzamide is a chemical compound with the molecular formula C₉H₁₂N₂O.[1][2] Its chemical structure and properties, such as its amino and amide functionalities, make it amenable to analysis by reverse-phase High-Performance Liquid Chromatography (HPLC). This application note provides a detailed protocol for the quantitative analysis of this compound using HPLC with UV detection. The described method is intended as a starting point for method development and validation.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| CAS Number | 33322-60-0 | [1][2] |
Experimental Protocols
This section details the proposed HPLC method for the analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard (≥97% purity)[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for cleaning
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
3. Chromatographic Conditions:
Based on methods for structurally similar compounds, a reverse-phase C18 column is a suitable choice.[4] The mobile phase will consist of an aqueous component with an organic modifier.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Initial recommendation, to be optimized by UV scan) |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase at the initial gradient composition to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase at the initial gradient composition to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
A comprehensive method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. The following parameters should be assessed.
Data Presentation:
The quantitative data from the method validation should be summarized in tables for clarity. The following tables present example data for a hypothetical validation of the proposed method, drawing on typical performance characteristics for similar analytical methods.[5]
Table 1: System Suitability
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Parameter | Acceptance Criteria | Example Result |
| Concentration Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | 150 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | 9.9 | 99.0 |
| 50 | 50.5 | 101.0 |
| 90 | 89.1 | 99.0 |
| Average Recovery (%) | 98.0 - 102.0 | 99.7 |
Table 4: Precision
| Parameter | Acceptance Criteria | Example Result |
| Repeatability (Intra-day RSD, n=6) | ≤ 2.0% | 1.1% |
| Intermediate Precision (Inter-day RSD, n=6) | ≤ 2.0% | 1.5% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Example Result |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Visualization
Experimental Workflow Diagram:
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship) for Method Validation:
Caption: Key parameters for analytical method validation.
References
- 1. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 33322-60-0 [sigmaaldrich.com]
- 3. cenmed.com [cenmed.com]
- 4. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-N,N-dimethylbenzamide mass spectrometry
An Application Note on the Mass Spectrometry of 3-Amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the mass spectrometric analysis of this compound (C₉H₁₂N₂O), a compound of interest in medicinal chemistry and drug development, particularly as a structural motif in targeted protein degradation. This note includes key physicochemical properties, an analysis of its electron ionization mass spectrum, and detailed protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended to support researchers in the structural confirmation, purity assessment, and metabolic investigation of this and related benzamide compounds.
Compound Information
This compound is an aromatic amide containing primary amine and tertiary amide functional groups. Its fundamental properties are crucial for mass spectrometry analysis.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |
| Average Molecular Weight | 164.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 164.094963011 Da | PubChem[1] |
| CAS Number | 33322-60-0 | NIST[2] |
| IUPAC Name | This compound | PubChem[1] |
Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation, providing a structural fingerprint of the molecule. The analysis of the fragmentation pattern is essential for unambiguous identification.
Predicted Fragmentation Pattern
The structure of this compound contains several bonds susceptible to cleavage upon electron ionization. The primary fragmentation points include the C-N bond of the amide and bonds adjacent to the aromatic ring. The stability of the resulting carbocations, particularly acylium ions and those stabilized by the aromatic ring, dictates the most abundant fragments observed.[3][4]
A proposed fragmentation pathway is visualized below. The molecular ion (m/z 164) can undergo several key fragmentations:
-
Loss of a dimethylamino radical (•N(CH₃)₂): This is a common cleavage for N,N-disubstituted benzamides, leading to the formation of a stable 3-aminobenzoyl acylium ion at m/z 120.
-
Formation of the N,N-dimethylcarbamoyl cation ([O=C=N(CH₃)₂]⁺): This cleavage results in a fragment at m/z 72.
-
Loss of the entire amide group (•CON(CH₃)₂): This fragmentation yields the 3-aminophenyl cation at m/z 92.
// Node Definitions mol_ion [label="Molecular Ion\n[C₉H₁₂N₂O]⁺•\nm/z = 164", fillcolor="#F1F3F4", fontcolor="#202124"]; frag_120 [label="3-Aminobenzoyl Cation\n[C₇H₆NO]⁺\nm/z = 120", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag_92 [label="3-Aminophenyl Cation\n[C₆H₆N]⁺\nm/z = 92", fillcolor="#34A853", fontcolor="#FFFFFF"]; frag_72 [label="N,N-Dimethylcarbamoyl Cation\n[C₃H₆NO]⁺\nm/z = 72", fillcolor="#FBBC05", fontcolor="#202124"]; frag_44 [label="Dimethylamino Cation\n[C₂H₆N]⁺\nm/z = 44", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions mol_ion -> frag_120 [label="- •N(CH₃)₂ (44 u)", color="#5F6368"]; mol_ion -> frag_92 [label="- •CON(CH₃)₂ (72 u)", color="#5F6368"]; mol_ion -> frag_72 [label="- [C₆H₆N]• (92 u)", color="#5F6368"]; frag_120 -> frag_92 [label="- CO (28 u)", color="#5F6368"]; } } Caption: Predicted EI fragmentation pathway for this compound.
Tabulated Mass Spectral Data
The following table summarizes the principal ions observed in the electron ionization mass spectrum of this compound, as referenced from the NIST Mass Spectrometry Data Center.[1][2]
| m/z | Relative Intensity (%) | Proposed Ion Fragment | Proposed Neutral Loss |
| 164 | 85 | [C₉H₁₂N₂O]⁺• | (Molecular Ion) |
| 120 | 100 | [C₇H₆NO]⁺ | •N(CH₃)₂ |
| 92 | 55 | [C₆H₆N]⁺ | •CON(CH₃)₂ |
| 72 | 15 | [C₃H₆NO]⁺ | C₆H₅NH₂ |
| 65 | 30 | [C₅H₅]⁺ | C₂H₂ from [C₆H₆N]⁺ |
| 44 | 25 | [C₂H₆N]⁺ | C₇H₆O |
Experimental Protocols
The following protocols provide a framework for the analysis of this compound using mass spectrometry.
Protocol 1: Sample Preparation for Mass Spectrometry
Accurate sample preparation is critical for obtaining high-quality mass spectra.
-
Weighing: Accurately weigh approximately 1 mg of this compound.
-
Solubilization: Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution. Ensure the compound is fully dissolved.
-
Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For GC-MS analysis, a concentration of 10-100 µg/mL is typically appropriate.
-
Filtration: (Optional) If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the instrument.
Protocol 2: GC-MS Analysis
This protocol is adapted from established methods for related benzamide compounds and is suitable for routine analysis.[5]
// Node Definitions start [label="Prepared Sample\n(10-100 µg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; injection [label="GC Injection\n(1 µL, Splitless Mode)", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Chromatographic Separation\n(Rtx-5 Amine Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ionization [label="Ionization\n(EI, 70 eV)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Mass Analysis\n(Quadrupole Analyzer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detection [label="Data Acquisition\n(Total Ion Chromatogram & Mass Spectra)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edge Definitions start -> injection; injection -> separation; separation -> ionization; ionization -> analysis; analysis -> detection; } } Caption: General workflow for GC-MS analysis of this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Column | Rtx-5 Amine (30 m x 0.25 mm ID, 0.25 µm film) or similar |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min. |
| Transfer Line Temp | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Mass Scan Range | 40 - 450 amu |
Applications in Drug Development
Benzamide derivatives, including this compound, are important scaffolds in modern drug discovery. Notably, substituted benzamides have been developed as ligands that bind to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[7] These ligands are critical components of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific disease-causing proteins.
Mass spectrometry is an indispensable tool in this field for:
-
Structural Confirmation: Verifying the identity and structure of newly synthesized benzamide ligands and final PROTAC molecules.
-
Purity Assessment: Quantifying the purity of synthetic intermediates and final compounds, ensuring that impurities do not confound biological assays.
-
Metabolite Identification: Studying the in vitro and in vivo metabolic stability of new drug candidates.
// Node Definitions synthesis [label="Chemical Synthesis\nof Benzamide Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(e.g., Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; ms_qc [label="Structural & Purity Confirmation\n(LC-MS / GC-MS)", shape=diamond, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assay [label="Biological Assay\n(e.g., CRBN Binding)", fillcolor="#34A853", fontcolor="#FFFFFF"]; conjugation [label="PROTAC Conjugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_qc [label="Final Product QC\n(LC-MS)", shape=diamond, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions synthesis -> purification; purification -> ms_qc; ms_qc -> assay [label="Passed QC"]; ms_qc -> synthesis [label="Failed QC", style=dashed]; assay -> conjugation; conjugation -> final_qc; } } Caption: Role of mass spectrometry as a key quality control step in a drug discovery workflow.
References
- 1. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Amino-N,N-dimethylbenzamide [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uni-saarland.de [uni-saarland.de]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopy of 3-Amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Amino-N,N-dimethylbenzamide. Due to the limited availability of public domain experimental spectra for this specific compound, this note presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds. A comprehensive protocol for acquiring high-quality NMR data for similar small organic molecules is also included.
Predicted NMR Spectroscopy Data
The chemical structure of this compound is as follows:
The predicted ¹H and ¹³C NMR data are summarized in the tables below. These predictions are derived from the known spectral data of N,N-dimethylbenzamide and the typical effects of an amino substituent on the chemical shifts of aromatic protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Assignment |
| ~7.15 | t | 1H | H-5 |
| ~6.80 | d | 1H | H-6 |
| ~6.75 | s | 1H | H-2 |
| ~6.65 | d | 1H | H-4 |
| ~3.80 | br s | 2H | -NH₂ |
| ~3.05 | s | 6H | -N(CH₃)₂ |
Note: The signals for the two methyl groups of the N,N-dimethylamide may be broadened or appear as two separate singlets due to restricted rotation around the C-N amide bond.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon | Assignment |
| ~172 | C | C=O |
| ~147 | C | C-3 |
| ~137 | C | C-1 |
| ~129 | CH | C-5 |
| ~118 | CH | C-6 |
| ~115 | CH | C-2 |
| ~114 | CH | C-4 |
| ~39, ~35 | CH₃ | -N(CH₃)₂ |
Note: The chemical shifts of the N,N-dimethyl groups can be distinct due to hindered rotation.
Comparative NMR Data of Related Compounds
For reference, the experimental NMR data of N,N-dimethylbenzamide and its 3-substituted derivatives are presented in Table 3. This data can be used to understand the influence of different substituents on the chemical shifts of the aromatic ring.
Table 3: Experimental ¹H and ¹³C NMR Data for N,N-dimethylbenzamide and Derivatives (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N,N-dimethylbenzamide | 7.38 (s, 5H), 3.10 (s, 3H), 2.96 (s, 3H) | 171.76, 136.34, 129.61, 128.54, 128.43, 127.11, 126.98 |
| 3-Chloro-N,N-dimethylbenzamide [1] | 7.45–7.25 (m, 4H), 3.10 (s, 3H), 2.98 (s, 3H) | 170.0, 138.0, 134.4, 129.8, 129.7, 127.2, 125.1, 39.5, 35.4[1] |
| N,N-dimethyl-3-nitrobenzamide [1] | 8.32 – 8.23 (m, 2H), 7.76 (dt, J = 7.6, 1.3 Hz, 1H), 7.65 – 7.57 (m, 1H), 3.14 (s, 3H), 3.00 (s, 3H) | 169.05, 148.05, 137.94, 133.27, 129.84, 124.51, 122.37, 39.65, 35.64[1] |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.
2. NMR Spectrometer Setup:
- Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
- Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition:
- Set the appropriate acquisition parameters, including:
- Pulse sequence (e.g., zg30)
- Spectral width (e.g., -2 to 12 ppm)
- Acquisition time (e.g., 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Number of scans (typically 8 to 64, depending on sample concentration)
- Acquire the Free Induction Decay (FID).
4. ¹³C NMR Data Acquisition:
- Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment, including:
- Pulse sequence (e.g., zgpg30)
- Spectral width (e.g., 0 to 220 ppm)
- Acquisition time (e.g., 1-2 seconds)
- Relaxation delay (e.g., 2 seconds)
- Number of scans (typically 128 to 1024 or more, as ¹³C has a low natural abundance).
- Acquire the FID.
5. Data Processing and Analysis:
- Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
- Phase the resulting spectra to obtain a flat baseline.
- Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton-proton connectivities.
- Identify the chemical shifts of the carbon signals in the ¹³C spectrum and correlate them with the molecular structure.
Visualizations
The following diagrams illustrate the key relationships and workflows involved in NMR spectroscopy.
References
Application Notes and Protocols: 3-Amino-N,N-dimethylbenzamide as a Chemical Probe
Note to the Researcher: Information regarding the specific use of 3-Amino-N,N-dimethylbenzamide as a chemical probe is scarce in current scientific literature. Most available data pertains to its chemical properties and synthesis. However, the closely related parent compound, 3-Aminobenzamide (3-AB) , is a well-characterized and widely used chemical probe, primarily as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.
This document will provide detailed information on 3-Aminobenzamide (3-AB) as a representative chemical probe for studying PARP-related biological processes. While the direct biological activities of this compound are not well-documented, the information on 3-AB can serve as a valuable reference point for potential applications and experimental design.
Introduction to 3-Aminobenzamide (3-AB) as a PARP Inhibitor
3-Aminobenzamide (3-AB) is a classic and potent inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2] PARP enzymes, particularly PARP1, are crucial for DNA repair, genomic stability, and cell death pathways.[3][4] In response to DNA damage, PARP1 binds to DNA breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[4]
As a chemical probe, 3-AB is instrumental in elucidating the roles of PARP in various cellular processes, including:
-
DNA Repair: Investigating the contribution of PARP-mediated DNA repair in response to genotoxic agents.[5]
-
Cell Death Pathways: Differentiating between apoptosis and necrosis, as PARP-1 overactivation can lead to NAD+ and ATP depletion, resulting in necrotic cell death.
-
Cancer Therapy: Studying the concept of synthetic lethality, where cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations) are highly sensitive to PARP inhibition.
-
Inflammation and Ischemia-Reperfusion Injury: Exploring the role of PARP activation in inflammatory responses and tissue damage following ischemia-reperfusion.[6]
Physicochemical Properties
Below is a summary of the available data for both this compound and its parent compound, 3-Aminobenzamide.
| Property | This compound | 3-Aminobenzamide (3-AB) |
| Molecular Formula | C₉H₁₂N₂O | C₇H₈N₂O |
| Molecular Weight | 164.20 g/mol | 136.15 g/mol |
| CAS Number | 33322-60-0 | 3544-24-9 |
| Appearance | Solid | White to off-white crystalline powder |
| Solubility | Soluble in DMSO | Soluble in DMSO, water |
| Purity | ≥97% (typical)[7] | >99% (typical) |
Quantitative Data for 3-Aminobenzamide (3-AB)
The following table summarizes the inhibitory constants for 3-Aminobenzamide against PARP.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | ~50 nM | CHO cells | [1] |
| Kᵢ | 1.8 µM | (not specified) |
Mechanism of Action of 3-Aminobenzamide (3-AB)
3-AB acts as a competitive inhibitor of PARP by binding to the NAD+ binding site of the enzyme. This prevents the synthesis of PAR chains and the subsequent recruitment of DNA repair proteins to the site of DNA damage.
References
- 1. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. precisionfda.org [precisionfda.org]
- 3. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
Application Notes and Protocols for 3-Amino-N,N-dimethylbenzamide in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-N,N-dimethylbenzamide, also commonly known as 3-aminobenzamide (3-AB), is a well-characterized and widely utilized small molecule inhibitor of poly(ADP-ribose) polymerases (PARPs). PARP enzymes play a critical role in DNA repair, genomic stability, and cell death pathways. Inhibition of PARP activity is a key therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays targeting PARP enzymes. Additionally, its potential interaction with sirtuins, another class of NAD+-dependent enzymes, is discussed.
Biochemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol [1] |
| CAS Number | 33322-60-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and water |
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound is most prominently characterized against PARP enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | Cell Line / Assay Condition | IC50 Value | Reference |
| PARP | CHO cells | ~50 nM | [2][3][4] |
| PARP | Permeabilized L1210 murine leukemia cells | 19.1 µM | |
| PARP | General inhibitor | ~30 µM | [5] |
Sirtuins: To date, there is a lack of specific quantitative data (IC50 values) for the inhibitory activity of this compound against sirtuin isoforms (SIRT1, SIRT2, SIRT3) in publicly available literature. While other benzamide derivatives have been explored as sirtuin inhibitors, this compound is primarily recognized and utilized for its potent PARP inhibition. Researchers investigating the selectivity of this compound should perform direct enzymatic assays against a panel of sirtuin isoforms.
Mandatory Visualizations
Caption: PARP1 Signaling Pathway and Inhibition.
Caption: General Workflow for a PARP Inhibition Assay.
Experimental Protocols
Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PARP assay kits and is suitable for determining the IC50 value of this compound.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
This compound (stock solution in DMSO)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in PARP Assay Buffer. A typical concentration range would be from 1 nM to 100 µM. Ensure the final DMSO concentration is below 1%.
-
Dilute the PARP1 enzyme to the desired concentration in cold PARP Assay Buffer.
-
Prepare the reaction cocktail containing activated DNA and biotinylated NAD+ in PARP Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the this compound dilutions to the wells of the histone-coated plate. Include wells for no-inhibitor control (100% activity) and no-enzyme control (background).
-
Add 25 µL of the diluted PARP1 enzyme to all wells except the no-enzyme control.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the reaction cocktail to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate as described above.
-
Add 100 µL of HRP substrate to each well and incubate until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro SIRT1 Inhibition Assay (Fluorometric)
This protocol provides a framework for assessing the inhibitory potential of this compound against SIRT1.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine adjacent to a fluorophore and a quencher)
-
NAD+
-
This compound (stock solution in DMSO)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black plates
-
Fluorometric plate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in SIRT1 Assay Buffer.
-
Dilute the SIRT1 enzyme in cold SIRT1 Assay Buffer.
-
Prepare solutions of the fluorogenic substrate and NAD+ in SIRT1 Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a black 96-well plate, add 40 µL of SIRT1 Assay Buffer.
-
Add 5 µL of the this compound dilutions. Include appropriate controls.
-
Add 5 µL of the diluted SIRT1 enzyme to all wells except the background control.
-
Incubate for 10-15 minutes at 37°C.
-
Start the reaction by adding a mixture of 25 µL NAD+ solution and 25 µL fluorogenic substrate solution.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Add 50 µL of the developer solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Similar to the PARP assay, calculate the percentage of inhibition and determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Conclusion
This compound is a potent and well-established inhibitor of PARP enzymes, making it an invaluable tool for studying DNA repair mechanisms and for the development of anticancer therapeutics. The provided protocols offer a starting point for researchers to investigate its effects in enzymatic assays. While its activity against sirtuins is not well-documented, the outlined sirtuin inhibition assay can be employed to determine its selectivity profile. As with any enzymatic assay, optimization of enzyme and substrate concentrations, as well as incubation times, may be necessary to achieve optimal results for specific experimental conditions.
References
Application Notes and Protocols for In Vivo Studies of PARP Inhibitors: A Case Study with 3-Aminobenzamide
Note to the Researcher: Extensive literature searches did not yield specific in vivo study data for 3-Amino-N,N-dimethylbenzamide. The following application notes and protocols are based on the well-characterized, structurally related PARP (Poly(ADP-ribose) polymerase) inhibitor, 3-Aminobenzamide (3-AB) . This information is provided as a foundational guide for researchers interested in the in vivo evaluation of similar small molecule PARP inhibitors.
Introduction
3-Aminobenzamide (3-AB) is a first-generation PARP inhibitor widely used in preclinical research to investigate the role of PARP activation in various pathological conditions. PARP is a family of enzymes critical for DNA repair, and its overactivation in response to significant DNA damage can deplete cellular energy stores (NAD+ and ATP), leading to cell death.[1][2] Inhibition of PARP is therefore a therapeutic strategy in conditions characterized by excessive DNA damage and PARP activation, such as ischemia-reperfusion injury, diabetes, and as a sensitizer for chemotherapy.[1][2][3][4] These notes summarize key in vivo findings and provide detailed experimental protocols for 3-AB in models of myocardial infarction, diabetes, and cerebral ischemia.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative outcomes from various preclinical studies involving the administration of 3-Aminobenzamide.
Table 1: Efficacy of 3-Aminobenzamide in a Rat Model of Myocardial Infarction
| Parameter | Control Group (Vehicle) | 3-Aminobenzamide Group (20 mg/kg) | Outcome | Reference |
| Infarct Size | Not specified | Significantly reduced | Protection against morphological alterations | [3] |
| Circulating Creatine Kinase | Not specified | Attenuated | Reduced myocardial damage | [3] |
| Myocardial Contractility (dP/dt) | Not specified | Restored | Improved heart function | [3] |
Table 2: Efficacy of 3-Aminobenzamide in a Rat Model of STZ-Induced Diabetes
| Parameter | STZ-Control Group | 3-AB (2.4 mM/kg) + STZ Group | Outcome | Reference |
| Plasma Glucose | Elevated | Significantly reduced | Attenuation of hyperglycemia | [1][2] |
| Plasma Insulin | Lowered | Significantly increased | Preservation of β-cell function | [1][2] |
| Plasma Malondialdehyde | Elevated | Significantly reduced | Reduction in oxidative stress | [1][2] |
| Plasma Nitric Oxide | Elevated | Significantly reduced | Modulation of endothelial dysfunction markers | [1][2] |
Table 3: Efficacy of 3-Aminobenzamide in a Mouse Model of Cerebral Ischemia
| Parameter | Control Group (Vehicle) | 3-Aminobenzamide Group (40 mg/kg) | Outcome | Reference |
| Infarct Volume (at 24h) | Not specified | Reduced by 30% | Maximal neuroprotective effect | [5] |
| Myeloperoxidase (MPO) Activity (at 48h) | Not specified | Reduced by 72% | Decreased neutrophil infiltration | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action and experimental designs relevant to the study of PARP inhibitors like 3-Aminobenzamide.
Caption: Role of PARP inhibition in preventing cell death.
Caption: Experimental workflow for a rat myocardial infarction model.
Experimental Protocols
Protocol 1: Myocardial Ischemia/Reperfusion Injury Model in Rats
This protocol is adapted from a study evaluating the long-term benefits of 3-aminobenzamide in a rat model of myocardial infarction.[3]
-
1. Animal Model:
-
Species: Male Wistar rats.
-
Housing: Standard conditions with free access to food and water. Acclimatize animals for at least one week prior to the experiment.
-
-
2. Surgical Procedure:
-
Anesthetize the rat (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).
-
Perform a thoracotomy to expose the heart.
-
Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for 1 hour.
-
-
3. Dosing and Administration:
-
Test Compound: 3-Aminobenzamide, 20 mg/kg.
-
Vehicle Control: Saline or other appropriate vehicle.
-
Administration Route: Intraperitoneal (IP) injection.
-
Dosing Schedule:
-
Administer the first dose 10 minutes before the start of reperfusion (i.e., before removing the ligature).
-
Administer subsequent doses every 2 hours for a total of 6 hours post-reperfusion.
-
-
-
4. Reperfusion and Monitoring:
-
After 1 hour of ischemia, remove the ligature to allow reperfusion.
-
Close the chest and allow the animal to recover.
-
Monitor the animal for 24 hours.
-
-
5. Endpoint Analysis (at 24 hours):
-
Infarct Size Measurement: Euthanize the animal, excise the heart, and stain with a vital stain (e.g., triphenyltetrazolium chloride, TTC) to delineate the infarct area from viable tissue.
-
Biochemical Markers: Collect blood samples to measure circulating levels of creatine kinase, a marker of cardiac muscle damage.
-
Functional Assessment: Measure myocardial contractility (dP/dt) using a pressure transducer catheter inserted into the left ventricle to assess heart function.
-
Protocol 2: Streptozotocin (STZ)-Induced Diabetes Model in Rats
This protocol describes the use of 3-aminobenzamide to prevent pancreatic β-cell death in a model of type 2 diabetes.[1][2]
-
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard conditions.
-
-
2. Dosing and Administration:
-
Test Compound: 3-Aminobenzamide, 2.4 mM/kg (or molar equivalent).
-
Vehicle Control: Saline or appropriate vehicle.
-
Administration Route: Intraperitoneal (IP) injection.
-
Dosing Schedule: Administer a single dose of 3-aminobenzamide or vehicle 45 minutes before the administration of streptozotocin.
-
-
3. Induction of Diabetes:
-
Administer a single IP injection of streptozotocin (STZ) at a dose of 60 mg/kg to induce pancreatic islet cell damage and diabetes.
-
-
4. Sample Collection and Endpoint Analysis (at 24 hours):
-
Collect blood samples 24 hours after STZ administration.
-
Process blood to obtain plasma.
-
Primary Endpoints: Measure plasma levels of glucose and insulin to assess the diabetogenic state and protective effect of the compound.
-
Secondary Endpoints: Measure plasma cholesterol, triglycerides, malondialdehyde (oxidative stress marker), and nitric oxide.
-
Protocol 3: Transient Focal Cerebral Ischemia Model in Mice
This protocol outlines a method to assess the neuroprotective effects of 3-aminobenzamide in a mouse model of stroke.[5]
-
1. Animal Model:
-
Species: Male Swiss mice.
-
Anesthesia: Chloral hydrate (400 mg/kg, IP).
-
-
2. Surgical Procedure (Intraluminal Suture Method):
-
Induce transient focal cerebral ischemia by occluding the left middle cerebral artery (MCAO) for 15 minutes using an intraluminal suture.
-
-
3. Dosing and Administration:
-
Test Compound: 3-Aminobenzamide, 40 mg/kg (this dose was identified as providing maximal neuroprotection in the cited study).[5]
-
Vehicle Control: Saline or appropriate vehicle.
-
Administration Route: Intraperitoneal (IP) injection.
-
Dosing Schedule: Administer a single dose 15 minutes before the start of reperfusion (i.e., before withdrawal of the suture).
-
-
4. Reperfusion and Monitoring:
-
After 15 minutes of occlusion, withdraw the suture to allow reperfusion.
-
Allow the animal to recover.
-
-
5. Endpoint Analysis:
-
Infarct Volume (at 24 hours): Euthanize the animal, section the brain, and use TTC staining to quantify the volume of the ischemic infarct.
-
Neutrophil Infiltration (at 48 hours): At the peak of infiltration, euthanize the animal and homogenize the brain tissue. Measure myeloperoxidase (MPO) activity, an enzymatic marker for neutrophils, to quantify the extent of inflammatory cell infiltration.[5]
-
Neurological Score: Evaluate motor function using a grip test or similar neurological scoring system.
-
References
- 1. Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-Amino-N,N-dimethylbenzamide solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-N,N-dimethylbenzamide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| pKa (predicted) | Due to the aromatic amine group, the compound is expected to be basic. The pKa of the conjugate acid is likely in the range of 3-5. | Inferred from similar structures |
| LogP (predicted) | A low LogP value is expected, suggesting some degree of hydrophilicity. | Inferred from chemical structure |
Solubility Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound in a question-and-answer format.
Question: My this compound is not dissolving in water. What should I do?
Answer: this compound is expected to have limited solubility in neutral water due to its aromatic benzamide structure. The presence of a basic amino group, however, allows for pH-dependent solubility.
-
Solution 1: Adjust the pH. The amino group can be protonated at acidic pH, forming a more soluble salt. Try dissolving the compound in an acidic buffer (e.g., pH 2-4). See the experimental protocol below for preparing an acidic stock solution.
-
Solution 2: Use a co-solvent. If adjusting the pH is not suitable for your experiment, consider using a water-miscible organic co-solvent. Start by adding a small percentage (e.g., 5-10%) of Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol to your aqueous solution.
-
Solution 3: Gentle heating and sonication. Applying gentle heat (e.g., 30-40°C) and using a sonicator can help to increase the rate of dissolution. However, be cautious as excessive heat may cause degradation. Always check the stability of your compound at elevated temperatures.
Question: I am observing precipitation after dissolving the compound and cooling the solution to room temperature. How can I prevent this?
Answer: This is a common issue when a compound's solubility is temperature-dependent or when a supersaturated solution is prepared.
-
Solution 1: Prepare a less concentrated stock solution. You may be exceeding the solubility limit of the compound at room temperature. Try preparing a more dilute stock solution.
-
Solution 2: Maintain a slightly elevated temperature. If your experimental setup allows, maintaining the solution at a slightly elevated temperature where the compound is more soluble can prevent precipitation.
-
Solution 3: Use a different solvent system. The chosen solvent may not be optimal. Refer to the solvent selection protocol to find a more suitable solvent or co-solvent system.
Question: Which organic solvent is best for preparing a high-concentration stock solution?
Answer: While specific data is limited, compounds with similar structures are often soluble in polar aprotic solvents.
-
Recommended Solvents: Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for dissolving a wide range of organic molecules and are likely to be effective for this compound.
-
Other Options: Alcohols such as ethanol and methanol can also be good solvents, although they may be less effective for achieving very high concentrations compared to DMSO or DMF.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Based on its chemical structure, a qualitative solubility profile can be predicted:
-
Water: Sparingly soluble at neutral pH. Solubility is expected to increase significantly at acidic pH.
-
Aqueous Buffers: Solubility is pH-dependent. Higher solubility is expected in acidic buffers (pH < 5).
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble to highly soluble.
-
Alcohols (e.g., Ethanol, Methanol): Likely to be soluble.
-
Non-polar Organic Solvents (e.g., Hexane, Toluene): Expected to have low solubility.
Q2: How does the pH of the solution affect the solubility of this compound?
A2: The aromatic amino group is basic and will be protonated in acidic conditions. This protonated form (a salt) is generally much more water-soluble than the neutral form. Therefore, the aqueous solubility of this compound is expected to increase as the pH decreases.
Q3: Is it necessary to use a salt form of this compound for aqueous solutions?
A3: While not strictly necessary, using a pre-formed salt (e.g., hydrochloride salt) or preparing the salt in situ by dissolving the free base in an acidic solution is a common and effective strategy to enhance aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound.
-
Solvent Preparation: Prepare a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 3.0).
-
Dissolution: Add the compound to the acidic buffer.
-
Mixing: Vortex or stir the solution until the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
pH Adjustment: Check the final pH of the solution and adjust if necessary.
-
Filtration: Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
-
Storage: Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C). Check for any signs of precipitation before use.
Protocol 2: General Solvent Solubility Determination
-
Solvent Selection: Choose a range of solvents to test (e.g., water, ethanol, DMSO).
-
Sample Preparation: Add a small, known amount of this compound (e.g., 1-5 mg) to a clear vial.
-
Solvent Addition: Add the selected solvent dropwise while continuously vortexing.
-
Observation: Observe for complete dissolution. Record the volume of solvent required.
-
Calculation: Calculate the approximate solubility in mg/mL.
-
Confirmation: If the compound dissolves readily, try to prepare a higher concentration solution to determine the saturation point. If it does not dissolve, gentle heating or sonication can be attempted.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Synthesis of 3-Amino-N,N-dimethylbenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-N,N-dimethylbenzamide, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the two-step synthesis of this compound is low. What are the common causes?
A1: Low overall yield in this synthesis can stem from issues in either the formation of the intermediate, 3-nitro-N,N-dimethylbenzamide, or its subsequent reduction. For the first step, incomplete reaction, side reactions, or product loss during workup are common culprits. In the reduction step, challenges include incomplete conversion of the nitro group, catalyst deactivation, or difficulties in purifying the final product. A systematic approach to optimizing each step individually is recommended.
Q2: I am observing a low yield in the first step, the synthesis of 3-nitro-N,N-dimethylbenzamide from 3-nitrobenzoyl chloride and dimethylamine. How can I improve this?
A2: Low yields in this amidation reaction are often due to the hydrolysis of 3-nitrobenzoyl chloride by moisture. Ensure all glassware is thoroughly dried and use an anhydrous solvent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). Using a slight excess of dimethylamine can also drive the reaction to completion. Temperature control is crucial; the reaction is typically performed at a low temperature (e.g., 0-5 °C) to minimize side reactions.
Q3: The reduction of 3-nitro-N,N-dimethylbenzamide is incomplete. How can I drive the reaction to completion?
A3: Incomplete reduction can be due to several factors depending on the method used:
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): Ensure the catalyst is active and not poisoned. Use a sufficient catalyst loading and adequate hydrogen pressure. The reaction time may need to be extended, or the temperature and pressure increased. Proper agitation is also critical to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): The metal may not be sufficiently activated. Ensure the metal powder is fine and free of an oxide layer. A stoichiometric excess of the metal and acid is often required. The reaction can be promoted by heating.
Q4: I am using catalytic hydrogenation, but the reaction is very slow or has stalled. What could be the issue?
A4: Catalyst poisoning is a common issue in catalytic hydrogenation. Sulfur-containing compounds are known poisons for palladium and nickel catalysts. Ensure your starting materials and solvent are free from such impurities. The catalyst itself may be old or of low quality. Using a fresh batch of a high-quality catalyst is recommended. Inadequate hydrogen pressure or poor agitation can also lead to slow reaction rates.
Q5: How can I effectively purify the final product, this compound?
A5: Purification is typically achieved by recrystallization. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems to explore include ethanol/water, ethyl acetate/hexane, or toluene. If the product "oils out" instead of crystallizing, try using a more dilute solution, cooling it more slowly, or scratching the inside of the flask to induce crystallization. Column chromatography can also be used for purification if recrystallization is not effective.
Data Presentation: Reduction of Aromatic Nitro Compounds
| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield Range (%) | Notes |
| H₂, Pd/C (5-10%) | Ethanol, Methanol, Ethyl Acetate | Room Temperature - 50 | 1 - 12 h | >90 | Most common and clean method. May be sensitive to catalyst poisons. |
| H₂, Raney Ni | Ethanol, Methanol | Room Temperature - 70 | 2 - 16 h | >85 | A good alternative to Pd/C, especially if halogen substituents are present. |
| Fe, HCl | Ethanol/Water, Acetic Acid | 70 - 100 (Reflux) | 1 - 4 h | 80 - 95 | A classic, robust, and inexpensive method. Requires careful pH adjustment during workup.[1][2] |
| SnCl₂·2H₂O, HCl | Ethanol, Ethyl Acetate | Room Temperature - 60 | 0.5 - 3 h | 85 - 98 | Generally provides high yields and is tolerant of many functional groups.[3][4] |
Experimental Protocols
Synthesis of 3-nitro-N,N-dimethylbenzamide (Intermediate)
-
To a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-nitrobenzoyl chloride (1.0 eq) and anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (1.2 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N,N-dimethylbenzamide, which can be used in the next step without further purification or can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane).
Synthesis of this compound (Final Product) via Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve 3-nitro-N,N-dimethylbenzamide (1.0 eq) in ethanol.
-
Add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC.
-
Once the reaction is complete (typically 2-8 hours), carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualization of Workflow and Troubleshooting
Overall Synthesis Workflow
References
Technical Support Center: Purification of 3-Amino-N,N-dimethylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Amino-N,N-dimethylbenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | Improper solvent choice; Solution cooled too quickly; Insufficient washing of crystals. | Screen for optimal recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Wash the collected crystals with a small amount of cold solvent. |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent; High concentration of impurities. | Use a lower-boiling point solvent or a solvent mixture. Add slightly more solvent to the hot solution to prevent supersaturation at a higher temperature. |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity; Column overloading; Improperly packed column. | Perform thin-layer chromatography (TLC) to determine the optimal solvent system. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without air bubbles. |
| Product Degradation During Distillation | High distillation temperature; Presence of oxygen. | Use vacuum distillation to lower the boiling point. Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before heating. |
| Discoloration of Final Product | Oxidation of the amino group; Presence of colored impurities. | Perform purification steps under an inert atmosphere. Consider treating the crude product with activated carbon before the final purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities may include unreacted starting materials such as 3-aminobenzoic acid or N,N-dimethylamine, byproducts from the amide coupling reaction, and residual catalysts or reagents.
Q2: How can I effectively remove residual starting materials?
A2: An acidic wash (e.g., with dilute HCl) can help remove unreacted 3-aminobenzoic acid by converting it to its more water-soluble salt. Conversely, a basic wash (e.g., with aqueous sodium bicarbonate) can remove acidic impurities. Subsequent column chromatography or recrystallization is often necessary for complete removal.
Q3: What is the recommended method for drying the purified this compound?
A3: The purified solid can be dried in a vacuum oven at a temperature below its melting point to remove residual solvents. For smaller quantities, air drying followed by storage in a desiccator may be sufficient.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) at its boiling point. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase Selection: Silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is often effective. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of the silica gel in the mobile phase and pour it into the chromatography column. Allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Recrystallization | >98 | 60-80 | Simple, cost-effective, good for large quantities. | May not remove impurities with similar solubility. |
| Column Chromatography | >99 | 40-70 | High resolution, can separate complex mixtures. | More time-consuming, requires more solvent. |
| Vacuum Distillation | >99 | 50-75 | Effective for removing non-volatile impurities. | Requires specialized equipment, potential for thermal degradation. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logic diagram for troubleshooting common purification issues.
3-Amino-N,N-dimethylbenzamide stability and storage conditions
This technical support center provides guidance on the stability and storage of 3-Amino-N,N-dimethylbenzamide, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[1][2][3] Some suppliers also recommend storage in a dark place under an inert atmosphere at room temperature.[4]
Q2: Is this compound sensitive to light or air?
While the substance is generally stable, storage in a dark place is recommended, suggesting potential sensitivity to light.[4] The amino group present in the molecule can be susceptible to oxidation, so storage under an inert atmosphere is a good practice to minimize degradation from air exposure.
Q3: What is the expected shelf-life of this compound?
Q4: What materials are incompatible with this compound?
Strong oxidizing agents are known to be incompatible with this compound and should be avoided.[2] Contact with such agents could lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | 1. Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). 2. Check for any physical changes in the compound (color change, clumping). 3. Perform a purity check using a suitable analytical method (e.g., HPLC, NMR). 4. If degradation is suspected, use a fresh, unopened batch of the compound for comparison. |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or exposure to light. | 1. Ensure the container is tightly sealed and stored away from light sources. 2. Consider purging the container with an inert gas (e.g., argon, nitrogen) before sealing to minimize air exposure. 3. If the discoloration is significant, it is recommended to test the purity of the compound before use. |
| Compound appears moist or clumped | Absorption of moisture from the air. | 1. Store the compound in a desiccator to maintain a low-humidity environment. 2. Ensure the container cap is tightly secured immediately after use. 3. If the compound is already moist, it may be possible to dry it under a vacuum, but this should be done with caution and validated for its effect on compound stability. |
| Inconsistent results between different batches | Variation in purity or degradation of an older batch. | 1. Always record the lot number of the compound used in each experiment. 2. If inconsistencies are observed, compare the analytical data (e.g., Certificate of Analysis) of the different batches. 3. Test the purity of the older batch to confirm its integrity. |
Data Presentation
Summary of Recommended Storage Conditions
| Parameter | Condition | Reason | Reference |
| Temperature | Cool | To minimize thermal degradation. | [1] |
| Humidity | Dry | To prevent moisture absorption. | [1][2][3] |
| Atmosphere | Well-ventilated, Inert atmosphere recommended | To prevent oxidation. | [1][2][4] |
| Light | In a dark place | To prevent light-induced degradation. | [4] |
| Container | Tightly closed | To prevent contamination and moisture ingress. | [1][2][3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for researchers to assess the stability of this compound under their specific laboratory conditions.
Objective: To determine the purity of this compound over time under defined storage conditions.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Storage chambers/environments (e.g., desiccator at room temperature, refrigerator at 4°C, chamber at an elevated temperature like 40°C)
Methodology:
-
Initial Purity Assessment (Time Zero):
-
Prepare a standard stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Develop a suitable HPLC method to resolve the parent compound from potential impurities. A C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Inject the standard solution into the HPLC system and record the chromatogram.
-
Determine the initial purity of the compound by calculating the peak area percentage of the main peak. This will serve as the baseline (T=0) data.
-
-
Sample Storage:
-
Aliquot the this compound solid into several small, tightly sealed vials.
-
Place the vials in the different storage conditions to be tested (e.g., room temperature in the dark, 4°C, 40°C with controlled humidity).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Prepare a sample solution from the stored material at the same concentration as the initial standard.
-
Analyze the sample using the same HPLC method as in the initial assessment.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 chromatogram.
-
Calculate the purity of the compound at each time point.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Plot the purity of this compound as a function of time for each storage condition to determine the rate of degradation, if any.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: 3-Amino-N,N-dimethylbenzamide Experiments
Welcome to the technical support center for 3-Amino-N,N-dimethylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical compound commonly used as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are crucial for cellular processes, particularly DNA repair and programmed cell death. As a PARP inhibitor, this compound is a valuable tool for studying these pathways and is often used as a control compound in PARP inhibitor screening assays.
Q2: What is the mechanism of action of this compound?
A2: this compound functions as a competitive inhibitor of PARP enzymes by binding to the NAD+ binding site. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to the site of DNA damage. By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents and induce cell death in cancer cells with deficient DNA repair pathways, a concept known as synthetic lethality.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal results, it is recommended to prepare fresh stock solutions for each experiment. This compound is soluble in DMSO.[1] For long-term storage, the solid compound should be stored at -20°C. If you need to store a stock solution, it is recommended to store it in aliquots at -80°C for up to one year to minimize freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected PARP inhibition.
-
Potential Cause 1: Compound Degradation.
-
Solution: Ensure that your stock solution of this compound is fresh. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. It is recommended to store stock solutions at -80°C for no longer than one year.[1]
-
-
Potential Cause 2: Incorrect Compound Concentration.
-
Solution: Verify the concentration of your stock solution and ensure accurate dilutions. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Potential Cause 3: Assay Conditions.
-
Solution: Optimize your assay conditions, including incubation time, cell density, and the concentration of NAD+ and activated DNA. Ensure that the final DMSO concentration in your assay does not exceed a level that affects enzyme activity (typically <1%).
-
Issue 2: Poor solubility of this compound in aqueous solutions.
-
Potential Cause: Hydrophobic nature of the compound.
-
Solution: this compound is sparingly soluble in water.[1] For cell-based assays, it is best to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock can then be diluted in your aqueous assay buffer or cell culture medium to the desired final concentration. Gentle warming and sonication can aid in the dissolution of the compound in DMSO.
-
Issue 3: Observed cytotoxicity in cell-based assays.
-
Potential Cause 1: High Compound Concentration.
-
Solution: While often used as a control, high concentrations of any compound can induce cytotoxicity. Perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line.
-
-
Potential Cause 2: Off-target effects.
-
Solution: At higher concentrations, benzamide-based inhibitors may exhibit off-target effects.[2] If you suspect off-target effects are influencing your results, consider using a structurally different PARP inhibitor as a control. It's also important to include appropriate vehicle controls (e.g., DMSO) in your experiments. Some studies suggest that 3-aminobenzamide, a related compound, may affect nucleotide biosynthesis pathways at high concentrations.[3]
-
-
Potential Cause 3: Cell line sensitivity.
-
Solution: Different cell lines can have varying sensitivities to PARP inhibitors. It is crucial to establish a baseline of cytotoxicity for your specific cell line of interest.
-
Quantitative Data
The inhibitory activity of PARP inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not widely published in comparative studies, the closely related and extensively studied compound, 3-aminobenzamide, serves as a common benchmark. The inhibitory activity of this compound is expected to be in a similar range.
| Compound | Target | IC50 | Cell Line/Assay Condition |
| 3-aminobenzamide | PARP | ~30 µM | Biochemical Assay |
| 3-aminobenzamide | PARP | <50 nM | CHO cells |
Note: IC50 values can vary significantly depending on the assay conditions, including the specific PARP enzyme isoform, the concentration of NAD+, and the cell line used.
Experimental Protocols
Detailed Protocol: In Vitro PARP Inhibition Assay
This protocol outlines a colorimetric assay to measure the inhibitory effect of this compound on PARP1 activity.
Materials:
-
This compound
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
DMSO
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in PARP Assay Buffer to achieve final assay concentrations ranging from 1 µM to 10 mM. Include a vehicle control (DMSO only).
-
Dilute the PARP1 enzyme, activated DNA, and biotinylated NAD+ to their optimal working concentrations in PARP Assay Buffer as recommended by the supplier.
-
-
Assay Reaction:
-
Add 50 µL of the histone-coated wells with PARP Assay Buffer and incubate for 10 minutes at room temperature to rehydrate.
-
Remove the buffer and add 25 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Add 25 µL of the PARP1 enzyme/activated DNA mix to each well.
-
Initiate the reaction by adding 50 µL of the biotinylated NAD+ solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (no enzyme) from all other wells.
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.
Caption: Experimental workflow for an in vitro PARP1 inhibition assay.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-N,N-dimethylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-N,N-dimethylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and logical synthetic pathway involves a two-step process. The first step is the amidation of 3-nitrobenzoic acid or its more reactive derivative, 3-nitrobenzoyl chloride, with dimethylamine to form 3-nitro-N,N-dimethylbenzamide. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.
Q2: What are the critical parameters to control during the amidation step?
A2: When using 3-nitrobenzoyl chloride, the reaction is typically a Schotten-Baumann reaction. Key parameters include temperature control (usually starting at 0 °C to manage the exothermic reaction), the use of a base (like triethylamine or pyridine) to neutralize the HCl byproduct, and dropwise addition of the acyl chloride to the amine solution to prevent side reactions. Anhydrous conditions are crucial to avoid hydrolysis of the acyl chloride.
Q3: Which reducing agents are suitable for the conversion of the nitro to the amino group in the second step?
A3: A variety of reducing agents can be employed. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and clean method. Metal/acid systems such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are also effective and can be more chemoselective if other reducible functional groups are present.
Q4: My nitro group reduction is not going to completion. What are the possible reasons?
A4: Incomplete reduction is a common issue. Potential causes include inactive catalyst (in the case of catalytic hydrogenation), insufficient reducing agent, poor solubility of the starting material, or non-optimal reaction temperature. For metal/acid reductions, the purity and surface area of the metal are important factors.
Q5: I am observing unexpected side products. What could they be?
A5: During the reduction of the nitro group, intermediates such as nitroso and hydroxylamine species can be formed. If the reaction is not driven to completion, or if conditions are not optimal, these can lead to side products like azoxy or azo compounds. Over-reduction of other functional groups is also a possibility depending on the chosen reducing agent.
Experimental Protocols
Protocol 1: Synthesis of 3-nitro-N,N-dimethylbenzamide (Amidation)
This protocol describes the conversion of 3-nitrobenzoic acid to its acyl chloride, followed by amidation.
Materials:
-
3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dimethylamine (2M solution in THF or aqueous solution)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a fume hood, suspend 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.5 - 2.0 eq). Heat the mixture to reflux for 1-3 hours until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-nitrobenzoyl chloride.
-
Amidation Reaction: Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve dimethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM, also cooled to 0 °C.
-
Slowly add the 3-nitrobenzoyl chloride solution to the dimethylamine solution dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Isolation: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-nitro-N,N-dimethylbenzamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Nitro Reduction)
This protocol outlines the reduction of the nitro group using iron powder in acetic acid.
Materials:
-
3-nitro-N,N-dimethylbenzamide
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Celite
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-nitro-N,N-dimethylbenzamide (1.0 eq) in a mixture of ethanol and acetic acid.
-
Add iron powder (3.0 - 5.0 eq) portion-wise to the solution with stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and carefully add saturated aqueous NaHCO₃ solution until the solution is basic to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Nitro Group Reduction
| Reducing Agent/System | Typical Conditions | Advantages | Potential Disadvantages |
| H₂/Pd-C | H₂ (1 atm or higher), Pd/C (5-10 mol%), RT, various solvents (EtOH, MeOH, EtOAc) | High yield, clean reaction, easy product isolation | Catalyst can be pyrophoric, may reduce other functional groups (e.g., alkenes, alkynes, benzyl groups), requires specialized equipment for hydrogenation. |
| Fe/HCl or Fe/AcOH | Fe powder (excess), HCl or AcOH, reflux | Inexpensive, effective, good for large scale | Requires acidic conditions, workup can be tedious to remove iron salts.[1] |
| SnCl₂·2H₂O | SnCl₂·2H₂O (excess), EtOH or EtOAc, reflux | Mild conditions, good chemoselectivity | Stoichiometric amounts of tin salts are produced, which can be difficult to remove.[1] |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, H₂O/THF or H₂O/DCM, RT or gentle heating | Mild, avoids heavy metals | Can be slow, may not be effective for all substrates. |
Troubleshooting Guides
Guide 1: Amidation Step (3-nitrobenzoyl chloride with dimethylamine)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Hydrolysis of 3-nitrobenzoyl chloride. 2. Incomplete reaction. 3. Loss of product during work-up. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Increase reaction time or temperature (after initial addition at 0 °C). Confirm completion with TLC. 3. Ensure pH is basic before final extractions to keep the product in the organic layer. |
| Formation of 3-nitrobenzoic acid as a major byproduct | Significant hydrolysis of the acyl chloride. | Use fresh, high-quality anhydrous solvents. Ensure the dimethylamine solution is not excessively wet if using an aqueous solution. |
| Reaction is very slow or stalls | Poor quality of reagents. | Use freshly prepared 3-nitrobenzoyl chloride. Ensure the dimethylamine solution has the correct concentration. |
Guide 2: Nitro Reduction Step
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst (Pd/C). 2. Insufficient reducing agent. 3. Poor solubility of starting material. | 1. Use fresh, high-quality catalyst. 2. Increase the equivalents of the reducing agent (e.g., Fe, SnCl₂).[1] 3. Try a different solvent system to improve solubility. |
| Formation of side products (e.g., azoxy, azo compounds) | 1. Non-optimal pH. 2. Localized overheating. 3. Insufficient reducing agent to reduce intermediates. | 1. Ensure acidic conditions for metal/acid reductions.[1] 2. Control the rate of addition of reagents to manage the exotherm.[1] 3. Use a sufficient excess of the reducing agent.[1] |
| Reduction of other functional groups | The chosen reducing agent is not chemoselective. | Switch to a milder, more chemoselective reducing agent. For example, Fe/NH₄Cl is often milder than H₂/Pd-C for molecules with sensitive groups.[1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for nitro group reduction.
References
Technical Support Center: 3-Amino-N,N-dimethylbenzamide Degradation Analysis
Disclaimer: Specific degradation pathways for 3-Amino-N,N-dimethylbenzamide are not extensively documented in publicly available literature. The information provided below is based on established principles of forced degradation studies for aromatic amides and related pharmaceutical compounds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to aid in designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
Forced degradation, or stress testing, is essential in pharmaceutical development to understand the chemical stability of a drug substance.[4] These studies help to:
-
Establish the intrinsic stability of the molecule.[4]
-
Develop and validate stability-indicating analytical methods, which are crucial for quality control and regulatory submissions.[1][5]
Q2: What are the typical stress conditions for forced degradation of a compound like this compound?
Based on its structure (containing an amide and an aromatic amine), the following conditions are recommended as per ICH guidelines:[4]
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures. Amide bonds are susceptible to acid-catalyzed hydrolysis.[3]
-
Basic Hydrolysis: 0.1 M NaOH at room or elevated temperatures. Amide linkages are also prone to base-catalyzed hydrolysis.[3]
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature. The aromatic amine group is susceptible to oxidation.[6]
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 80°C).[4]
-
Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light to assess photosensitivity.[4]
Q3: How much degradation should I aim for in my stress studies?
The goal is to achieve modest degradation, typically in the range of 5-20%.[6] Complete degradation provides little information about the intermediate degradants, while no degradation suggests the stress conditions were too mild.[6] If you observe no degradation, you may need to increase the stressor concentration, temperature, or exposure time.[6]
Troubleshooting Guides for HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing degradation products. Below are common issues and solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing for Parent Compound | Secondary interactions between the basic amino group and acidic silanol groups on the HPLC column packing.[7] | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a single ionic form.[7]2. Use a Competitive Amine: Add a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to block active silanol sites.[7]3. Use a Modern Column: Employ end-capped columns or those with low silanol activity. |
| Poor Resolution Between Parent and Degradant Peaks | The analytical method is not "stability-indicating."[1] | 1. Optimize Gradient: Adjust the solvent gradient to increase separation.2. Change Mobile Phase: Modify the organic solvent (e.g., from acetonitrile to methanol) or the pH.3. Select a Different Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity. |
| Baseline Drift or Noise | Contaminated mobile phase, temperature fluctuations, or detector lamp instability.[8] | 1. Prepare Fresh Mobile Phase: Use high-purity solvents and filter all buffers.2. Use a Column Oven: Maintain a stable column temperature.[8]3. Check Detector Lamp: Ensure the lamp has sufficient energy and is properly aligned.[8] |
| Poor Mass Balance | Degradation products are not being detected or are retained on the column.[6] | 1. Use a Universal Detector: Couple the HPLC to a Mass Spectrometer (MS) to detect compounds that may lack a UV chromophore.[6]2. Modify Mobile Phase: Ensure the mobile phase is strong enough to elute all compounds from the column.[6] |
Hypothetical Degradation Pathway
Based on the functional groups of this compound (an amide and an aromatic amine), two primary degradation pathways can be hypothesized under hydrolytic conditions.
-
Amide Hydrolysis: The N,N-dimethylbenzamide group can hydrolyze to form 3-aminobenzoic acid and dimethylamine. This is a common degradation pathway for amide-containing drugs.[3]
-
Oxidative Degradation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of various colored products, including nitroso and nitro derivatives, or polymerization.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for stress testing.[6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Withdraw samples and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for developing a method to separate the parent compound from its potential degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm (or Diode Array Detector scan)
Data Presentation
The results of a forced degradation study should be summarized to show the percentage of the parent compound remaining and the formation of degradation products.
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Assay of Parent (%) | % Degradation | Peak Area of Major Degradant 1 (%) | Peak Area of Major Degradant 2 (%) | Mass Balance (%) |
| Control (Unstressed) | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 0.1 M HCl, 60°C, 24h | 88.5 | 11.5 | 10.8 (RT 4.2 min) | - | 99.3 |
| 0.1 M NaOH, RT, 8h | 85.2 | 14.8 | 13.9 (RT 4.2 min) | - | 99.1 |
| 3% H₂O₂, RT, 24h | 91.3 | 8.7 | - | 7.9 (RT 9.8 min) | 99.2 |
| Heat, 80°C, 48h | 98.1 | 1.9 | 1.5 (Minor Peaks) | - | 99.6 |
| Light (ICH), 7 days | 99.5 | 0.5 | - | - | 100.0 |
| RT = Retention Time |
Experimental Workflow Visualization
A systematic workflow is critical for a successful degradation study.[6]
References
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medikamenterqs.com [medikamenterqs.com]
Cell permeability issues with 3-Amino-N,N-dimethylbenzamide
Welcome to the technical support center for 3-Amino-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the cell permeability of this compound in experimental settings.
Section 1: Understanding Cell Permeability (FAQs)
Q1: What is this compound and why is its cell permeability important?
This compound is a small organic molecule. For it to be effective on an intracellular target, it must first cross the cell membrane to reach a sufficient concentration within the cell's cytoplasm or organelles. Poor cell permeability can lead to low efficacy in cell-based assays, even if the compound is highly potent in biochemical (cell-free) assays. Understanding and optimizing its permeability is therefore a critical step in research and drug development.
Q2: What are the key physicochemical properties of this compound that influence its cell permeability?
Several physicochemical properties dictate a small molecule's ability to cross the cell membrane, primarily through passive diffusion. Key parameters for this compound are summarized below. In general, compounds with a molecular weight under 500 g/mol , a LogP between 1 and 5, and a low polar surface area tend to have better passive permeability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance for Permeability |
| Molecular Formula | C₉H₁₂N₂O | [1][2] | Provides the elemental composition. |
| Molecular Weight | 164.20 g/mol | [1][2] | Well within the ideal range (<500 g/mol ) for passive diffusion. |
| XLogP3 (Computed) | 0.3 | [1] | This value suggests the compound is relatively hydrophilic, which may result in lower passive diffusion across the lipid bilayer. |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | [1] | Fewer hydrogen bond donors generally favor higher permeability. |
| Hydrogen Bond Acceptors | 2 (the C=O and -NH₂ groups) | [1] | A low number of acceptors is favorable for membrane permeation. |
| Polar Surface Area (TPSA) | 46.3 Ų | [1] | This is a relatively low value, which is generally favorable for cell permeability. |
Note: XLogP3 is a computationally predicted value for the octanol-water partition coefficient, a measure of lipophilicity.
Q3: What are the primary mechanisms by which small molecules like this compound cross the cell membrane?
Small molecules can traverse the cell membrane through two main routes: passive diffusion and carrier-mediated transport. The balance between these pathways determines the net intracellular concentration of the compound.
Section 2: Troubleshooting Low Cellular Efficacy
Q4: My this compound shows high potency in biochemical assays but low efficacy in cell-based experiments. What could be the problem?
This discrepancy is a classic sign of a cell permeability issue. The compound is active against its target but is not reaching it inside the cell at a high enough concentration. The potential causes include:
-
Low Passive Permeability: The compound's physicochemical properties may hinder its ability to diffuse across the lipid bilayer.
-
Active Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell.
-
Poor Aqueous Solubility: The compound might precipitate in the assay medium, reducing the effective concentration.
-
Compound Instability: The molecule could be degrading in the experimental conditions (e.g., pH, temperature).
The following workflow can help diagnose the specific issue.
Q5: How can I determine if low passive diffusion is the issue?
The Parallel Artificial Membrane Permeability Assay (PAMPA) is the standard method to evaluate passive diffusion. This assay measures the compound's ability to cross a synthetic membrane coated with lipids, isolating passive transport from any protein-mediated processes. A low apparent permeability coefficient (Papp) from a PAMPA assay strongly suggests that the intrinsic properties of the molecule are hindering its passive entry into cells.
Q6: How can I test if this compound is a substrate for active efflux pumps?
If passive permeability is moderate to high (from PAMPA) but cellular efficacy remains low, active efflux is a likely cause.[3]
-
Caco-2 Bidirectional Assay: This is the gold standard.[4][5] It uses a monolayer of Caco-2 cells, which express various transporters, including the P-glycoprotein (P-gp) efflux pump. By measuring the rate of transport from the apical (top) to the basolateral (bottom) side (A→B) and in the reverse direction (B→A), an efflux ratio (Papp B→A / Papp A→B) can be calculated. An efflux ratio greater than 2 is a strong indicator of active efflux.[4]
-
Use of Inhibitors: The Caco-2 assay can be repeated in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). If the A→B permeability increases or the efflux ratio decreases in the presence of the inhibitor, it confirms that the compound is a substrate for that specific pump.
Q7: What can I do if I suspect poor aqueous solubility is limiting the available concentration of the compound?
Poor solubility can cause a compound to precipitate out of the cell culture medium, leading to an artificially low effective concentration.
-
Visual Inspection: Check for any precipitate in your stock solutions and final assay wells.
-
Solubility Assays: Perform a formal kinetic or thermodynamic solubility assay in your specific assay buffer.
-
Formulation Strategies: Consider using a co-solvent (e.g., up to 0.5% DMSO is usually tolerated by most cell lines) or other formulation aids to improve solubility. Be sure to run appropriate vehicle controls.
Q8: Could compound instability or cytotoxicity be affecting my results?
Yes. If the compound is unstable in the culture medium, its effective concentration will decrease over the incubation period. If it is cytotoxic at the tested concentrations, this can be mistaken for low efficacy of a desired biological effect.
-
Stability Test: Incubate the compound in the cell culture medium under assay conditions (37°C, 5% CO₂) for the duration of the experiment. Use an analytical method like LC-MS to measure the compound's concentration at the beginning and end of the incubation to check for degradation.
-
Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, LDH release) to ensure that the concentrations of this compound used in your experiments are not toxic to the cells.
Section 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is for assessing passive permeability.
Materials:
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
96-well UV/Vis plate reader or LC-MS/MS system
Method:
-
Prepare Lipid Membrane: Add 5 µL of the lipid solution to each well of the filter (donor) plate. Let it impregnate the filter for at least 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the test compound and controls in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Start Assay: Add 200 µL of the donor solutions to the corresponding wells of the lipid-coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter contacts the acceptor solution.
-
Incubation: Cover the plate assembly and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis or LC-MS/MS).
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for assessing both passive permeability and active transport.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compound and controls (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)
-
LC-MS/MS system for analysis
Method:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Prepare solutions of the test and control compounds in transport buffer at the desired concentration.
-
Permeability Measurement (Apical to Basolateral - A→B):
-
Wash the cell monolayers with warm transport buffer.
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
Perform the experiment in the reverse direction. Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Sample from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated LC-MS/MS method. Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Section 4: Data Interpretation
The results from the permeability assays can diagnose the specific issue affecting your compound.
Table 2: Interpreting Permeability Assay Results
| PAMPA Result | Caco-2 A→B Result | Efflux Ratio (B→A / A→B) | Likely Cause of Low Cellular Efficacy | Recommended Next Steps |
| Low Papp | Low Papp | N/A (or < 2) | Poor Passive Permeability | Consider structural modifications to increase lipophilicity (if LogP is very low) or reduce hydrogen bonding. |
| High Papp | Low Papp | > 2 | Active Efflux | Confirm with efflux pump inhibitors. If confirmed, consider structural modifications to reduce recognition by transporters. |
| High Papp | High Papp | < 2 | Efflux is not the issue | Investigate compound solubility and stability in the assay medium. Perform cytotoxicity assays. |
| Low Papp | High Papp | < 1 | Active Uptake | This is a favorable outcome, suggesting an uptake transporter is helping the compound enter the cell. The issue may lie elsewhere (e.g., metabolism, target engagement). |
References
- 1. This compound | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 33322-60-0 [sigmaaldrich.com]
- 3. Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Resistance to 3-Amino-N,N-dimethylbenzamide
Welcome to the technical support center for researchers utilizing 3-Amino-N,N-dimethylbenzamide, a potent PARP inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming cellular resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common underlying mechanisms?
A1: Acquired resistance to PARP inhibitors, including this compound, is a multifaceted issue. The most prevalent mechanisms include:
-
Restoration of Homologous Recombination (HR) Repair: Secondary mutations in genes such as BRCA1/2, PALB2, or RAD51C/D can restore their function, thereby re-establishing the HR DNA repair pathway.[1] Epigenetic modifications that lead to the renewed expression of these genes can also contribute to resistance.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1), ABCG2, and ABCC1, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4][5][6]
-
Reduced PARP1 Trapping: The cytotoxic effect of many PARP inhibitors stems from their ability to "trap" PARP1 on DNA, leading to replication fork collapse.[7] Mutations in the PARP1 gene or decreased PARP1 protein expression can reduce this trapping efficiency, thus conferring resistance.[6][8]
-
Replication Fork Stabilization: Some cancer cells can develop mechanisms to protect stalled DNA replication forks from degradation, which mitigates the damage caused by PARP inhibition.[1][3]
-
Activation of Alternative DNA Repair Pathways: Upregulation of other DNA repair pathways, such as non-homologous end joining (NHEJ) or microhomology-mediated end joining (MMEJ), can compensate for the PARP-inhibited base excision repair pathway.[9][10]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A combination of molecular biology techniques can help elucidate the resistance mechanism:
-
Sanger or Next-Generation Sequencing (NGS): To identify reversion mutations in key HR genes like BRCA1/2.
-
Quantitative PCR (qPCR) and Western Blotting: To assess the expression levels of HR-related proteins (BRCA1, RAD51), drug efflux pumps (ABCB1), and PARP1.
-
Immunofluorescence: To visualize the localization and formation of DNA repair foci (e.g., RAD51).
-
Functional Assays: Such as measuring drug efflux using fluorescent substrates to determine if ABC transporters are hyperactive.
Q3: What strategies can I employ to overcome resistance to this compound?
A3: Several strategies are being explored to counteract resistance to PARP inhibitors:
-
Combination Therapy: Synergistic combinations with other agents can be highly effective. Consider combining this compound with:
-
Chemotherapeutic agents: Platinum-based drugs (e.g., cisplatin, carboplatin) can re-sensitize resistant cells.
-
Inhibitors of other DNA Damage Response (DDR) proteins: Targeting ATR or WEE1 can create a synthetic lethal relationship in resistant cells.[2]
-
Inhibitors of angiogenesis: Agents like bevacizumab have shown efficacy in combination with PARP inhibitors.[2]
-
-
Targeting Efflux Pumps: The use of ABC transporter inhibitors can restore intracellular concentrations of this compound.
-
Epigenetic Modulators: Drugs that alter the epigenetic landscape, such as HDAC inhibitors, may re-sensitize cells by modulating the expression of key DNA repair genes.
Troubleshooting Guides
Problem 1: Gradual increase in the IC50 value of this compound in my cell line over time.
-
Possible Cause 1: Selection of a resistant subpopulation.
-
Troubleshooting Step: Perform single-cell cloning to isolate and characterize different clones from your cell line population. Assess the IC50 for each clone to determine if you have a heterogeneous population.
-
-
Possible Cause 2: Upregulation of drug efflux pumps.
-
Troubleshooting Step: Analyze the expression of ABCB1, ABCG2, and ABCC1 via qPCR and Western blotting in your resistant cells compared to the parental, sensitive line.
-
Solution: Treat the resistant cells with a known inhibitor of the overexpressed transporter (e.g., verapamil for ABCB1) in combination with this compound to see if sensitivity is restored.
-
-
Possible Cause 3: Acquisition of secondary mutations in HR genes.
-
Troubleshooting Step: Sequence the relevant HR genes (e.g., BRCA1/2) in your resistant cell line to check for reversion mutations.
-
Problem 2: My combination therapy of this compound with another agent is not showing a synergistic effect.
-
Possible Cause 1: Inappropriate dosing or scheduling.
-
Troubleshooting Step: Perform a checkerboard assay with a wide range of concentrations for both drugs to identify the optimal concentrations and ratios for synergy. The timing of drug administration can also be critical; experiment with sequential versus simultaneous dosing.
-
-
Possible Cause 2: Overlapping resistance mechanisms.
-
Troubleshooting Step: The mechanism of resistance to this compound in your cell line might also confer resistance to the combination agent. For instance, upregulation of ABCB1 can efflux multiple drugs. Verify the resistance profile of your cell line to each individual agent.
-
-
Possible Cause 3: Cell line-specific signaling pathways.
-
Troubleshooting Step: The interplay between different signaling pathways can influence drug synergy. Consider performing a phosphoproteomic or transcriptomic analysis to identify activated pathways in your resistant cells that might counteract the effect of the combination therapy.
-
Data Presentation
Note: The following tables provide example IC50 values for the well-characterized PARP inhibitor Olaparib in sensitive and resistant ovarian cancer cell lines. These values can serve as a reference for the magnitude of resistance and the potential for reversal that might be observed with this compound.
Table 1: IC50 Values of PARP Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Genetic Background | Resistance Mechanism | Olaparib IC50 (µM) | Rucaparib IC50 (µM) | Reference |
| ID8 F3 | HR-proficient | Parental | 12.99 ± 2.31 | N/A | [11] |
| F3 OlaR | HR-proficient | Acquired Resistance | 88.59 ± 22.11 | N/A | [11] |
| ID8 Brca1-/- | HR-deficient | Parental | 0.17 ± 0.028 | 0.064 ± 0.015 | [11] |
| Brca1-/- OlaR | HR-deficient | Acquired Resistance | 3.94 ± 0.55 | 1.03 ± 0.11 | [11] |
Table 2: Synergistic Effects of PARP Inhibitors with Other Agents in Resistant Cells
| Cell Line | PARP Inhibitor | Combination Agent | Combination Effect | Fold Sensitization | Reference |
| MDA-MB-436 | Talazoparib | N/A | N/A | N/A | [12] |
| MDA-MB-231 | Talazoparib | N/A | N/A | N/A | [12] |
| SKBR3 | Talazoparib | N/A | N/A | N/A | [12] |
| JIMT1 | Talazoparib | N/A | N/A | N/A | [12] |
| CHP-134 | Olaparib | AZD6738 (ATR inh.) | Synergy | >10 | [13] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[1][7][9]
Western Blot for PARP1 and ABCB1 Expression
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-ABCB1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse sensitive and resistant cells in ice-cold lysis buffer.
-
Quantify protein concentration in the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[10][14]
Co-Immunoprecipitation (Co-IP) for PARP1 Interactions
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100-based) with protease inhibitors
-
Primary antibody for PARP1
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the PARP1-specific antibody overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blot using antibodies against suspected interacting partners.[4][5][15]
Visualizations
Caption: Mechanisms of action and resistance to this compound.
Caption: Workflow for overcoming resistance to this compound.
Caption: Crosstalk between DNA repair and cell survival pathways in PARP inhibitor resistance.
References
- 1. researchhub.com [researchhub.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Chromatin Immunoprecipitation Approach to Determine How PARP1 Domains Affect Binding Pattern to Chromatin | Springer Nature Experiments [experiments.springernature.com]
- 4. assaygenie.com [assaygenie.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Frontiers | New Perspectives for Resistance to PARP Inhibitors in Triple-Negative Breast Cancer [frontiersin.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ATR Inhibition Synergizes With Alkylating PI Polyamide Targeting MYCN by Suppressing DNA Repair in MYCN ‐Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-N,N-dimethylbenzamide Dose-Response Curve Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-N,N-dimethylbenzamide. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your dose-response experiments and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is presumed to act as a PARP (Poly ADP-ribose polymerase) inhibitor. PARP is a family of enzymes critical for DNA repair. In the context of cancer therapy, inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA1 or BRCA2 mutations) can lead to a synthetic lethal effect, where the combination of the drug and the genetic defect results in cell death. The inhibitor works by blocking the PARP-mediated repair of single-strand DNA breaks. When these unrepaired breaks are encountered during DNA replication, they lead to the formation of double-strand breaks, which are highly toxic to cells that cannot efficiently repair them.
Q2: What is a typical starting concentration range for a dose-response experiment with a novel PARP inhibitor like this compound?
For a novel compound without established IC50 values, it is recommended to start with a wide concentration range to determine the effective dose. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This broad range helps in identifying the sigmoidal dose-response curve and determining the IC50, which is the concentration at which 50% of the biological response is inhibited.
Q3: How should I prepare my stock solution of this compound?
It is crucial to ensure the compound is fully dissolved to achieve accurate dosing. For many small organic molecules like this compound, Dimethyl Sulfoxide (DMSO) is a common solvent. Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO. Subsequently, this stock can be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in your experimental wells is consistent across all treatments (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).
Q4: How long should I treat my cells with this compound?
The optimal treatment duration can vary depending on the cell line and the specific assay being performed. For cell viability or cytotoxicity assays, a common incubation period is 48 to 72 hours. This duration is often sufficient for the effects of DNA damage and repair inhibition to manifest as a measurable change in cell proliferation or survival. For mechanistic studies, such as assessing PARP activity or DNA damage markers, shorter time points (e.g., 1, 6, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal endpoint for your specific experimental goals.
Troubleshooting Guides
This section addresses specific issues you may encounter during your dose-response experiments with this compound.
Issue 1: High Variability Between Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability in the final readout.
-
Pipetting Errors: Inaccurate serial dilutions or transfer of the compound to the assay plate.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.
-
Compound Precipitation: The compound may not be fully soluble in the final culture medium concentration.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.
-
Improve Pipetting Technique: Use calibrated pipettes and perform serial dilutions carefully. When adding the compound to the wells, mix gently but thoroughly.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
-
Check Solubility: Visually inspect your diluted compound in media under a microscope for any signs of precipitation. If precipitation is observed, you may need to adjust the solvent or the final concentration.
Issue 2: No Dose-Response Effect Observed
Possible Causes:
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a response or too high, causing immediate and complete cell death across all concentrations.
-
Inactive Compound: The compound may have degraded or is not active in the chosen cell line.
-
Resistant Cell Line: The cell line used may not be sensitive to PARP inhibition due to a functional DNA repair pathway.
-
Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect on cell viability.
Troubleshooting Steps:
-
Expand Concentration Range: Test a much wider range of concentrations, from picomolar to high micromolar, to identify the active range.
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock. If possible, use a fresh batch of the compound.
-
Select an Appropriate Cell Line: Use a cell line known to be sensitive to PARP inhibitors, such as those with BRCA1/2 mutations. Include a positive control (a known PARP inhibitor like Olaparib) to validate the assay.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.
Issue 3: Inconsistent or Non-Sigmoidal Dose-Response Curve
Possible Causes:
-
Off-Target Effects: At high concentrations, the compound may exhibit non-specific toxicity, leading to a steep drop-off in the curve that does not fit a standard sigmoidal model.
-
Compound Instability: The compound may be degrading in the culture medium over the course of the experiment.
-
Cell Culture Issues: Contamination or poor cell health can lead to erratic results.
-
Data Analysis Errors: Incorrect normalization or curve fitting parameters.
Troubleshooting Steps:
-
Narrow the Concentration Range: Once an approximate effective range is identified, perform a more detailed dose-response with more data points around the expected IC50.
-
Assess Compound Stability: If stability is a concern, consider refreshing the media with a new compound during a long incubation period.
-
Maintain Good Cell Culture Practice: Regularly check for and address any contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Review Data Analysis: Normalize your data to the vehicle control (0% effect) and a positive control for maximal inhibition (100% effect). Use appropriate non-linear regression models for curve fitting.
Data Presentation
Table 1: Illustrative Dose-Response Data for a PARP Inhibitor
| Concentration (µM) | % Inhibition (Mean) | Standard Deviation |
| 0.001 | 2.1 | 1.5 |
| 0.01 | 5.8 | 2.3 |
| 0.1 | 15.4 | 4.1 |
| 1 | 48.9 | 5.6 |
| 10 | 85.2 | 3.9 |
| 100 | 98.7 | 1.8 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentration series of this compound in culture medium from your DMSO stock.
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the dose-response curve using a suitable software package to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of a PARP inhibitor leading to synthetic lethality.
Caption: Experimental workflow for a cell-based dose-response assay.
Caption: A logical guide for troubleshooting common dose-response curve issues.
Validation & Comparative
A Comparative Guide to 3-Amino-N,N-dimethylbenzamide and Modern Benzamide-Based PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Amino-N,N-dimethylbenzamide, a foundational Poly (ADP-ribose) polymerase (PARP) inhibitor, with several advanced, clinically approved benzamide derivatives. We will delve into their mechanisms of action, comparative potency, and the experimental protocols used to evaluate them, supported by quantitative data.
Introduction to Benzamides and PARP Inhibition
Benzamide and its derivatives are a critical class of compounds in pharmacology, characterized by a benzene ring attached to an amide group. A significant number of these derivatives, including this compound, function as inhibitors of the PARP enzyme family.[1][2] PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4]
In cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like homologous recombination (HR) due to BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[4] In HR-deficient cells, these DSBs cannot be repaired efficiently, leading to genomic instability and cell death—a concept known as synthetic lethality.[6]
3-Aminobenzamide (a close analog and often used interchangeably in literature with this compound) was one of the first-generation PARP inhibitors identified.[1][7] While instrumental for initial research, its potency is significantly lower than that of modern, structurally complex derivatives like Olaparib, Rucaparib, Niraparib, and Talazoparib, which are now staples in clinical oncology.[1][6][8][9][10]
Mechanism of Action: Catalytic Inhibition and PARP Trapping
Modern benzamide-based PARP inhibitors (PARPis) exert their effects through a dual mechanism:
-
Catalytic Inhibition : All PARPis compete with the natural substrate, NAD+, for the catalytic domain of the PARP enzyme.[1][11] This binding prevents the synthesis and addition of poly (ADP-ribose) (PAR) chains to target proteins, which is a critical step for recruiting other DNA repair factors to the site of damage.[12]
-
PARP Trapping : A more cytotoxic mechanism involves the inhibitor trapping the PARP enzyme on the DNA at the site of the break.[3][10][12] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, leading to stalled replication forks and the formation of lethal DSBs.[7][12] The potency of PARP trapping varies considerably among different inhibitors and is a key differentiator in their clinical efficacy and toxicity profiles.[7][13] Talazoparib, for instance, is known to be a much more potent PARP trapper than other clinical inhibitors.[12][13][14]
Below is a diagram illustrating the PARP-mediated DNA repair pathway and the points of intervention by PARP inhibitors.
Caption: Mechanism of PARP inhibition leading to synthetic lethality in HR-deficient cells.
Comparative Performance Data
The potency of PARP inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the PARP enzyme itself (biochemical assay) and against cancer cell lines (cell-based assay). 3-Aminobenzamide (3-AB) is orders of magnitude less potent than its modern clinical counterparts.
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | Cell-Based IC50 | Reference |
| 3-Aminobenzamide (3-AB) | PARP | ~33 µM | CHO | ~50 nM* | [15][16] |
| Olaparib | PARP1 | 1.9 nM | PEO1 (BRCA2 mutant) | 4 nM | [17] |
| Rucaparib | PARP1 | 0.8 nM | COLO704 | 2.5 µM | [6][18] |
| Niraparib | PARP1/2 | <5 nM | HeLa (BRCA1-deficient) | 34 nM | [9][19] |
| Talazoparib | PARP1 | ~1 nM | HeyA8 | Varies (Potent Trapper) | [12][13] |
*Note: The reported IC50 for 3-Aminobenzamide in CHO cells (50 nM) appears exceptionally potent compared to its biochemical IC50 (~33 µM) and may reflect specific experimental conditions or a different cellular endpoint.[15][16] Generally, it is considered a micromolar inhibitor.
Experimental Protocols
Accurate comparison of inhibitor potency relies on standardized experimental procedures. Below are generalized protocols for key assays used in the evaluation of PARP inhibitors.
This assay measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
-
Reagent Preparation : Prepare assay buffer, purified recombinant PARP1 enzyme, biotinylated NAD+, and a plate coated with histones (the protein substrate for PARylation).
-
Compound Dilution : Create a serial dilution of the test compounds (e.g., 3-Aminobenzamide, Olaparib) in the assay buffer.
-
Reaction Setup : Add the PARP1 enzyme and the test compound dilutions to the histone-coated wells.
-
Initiation : Start the enzymatic reaction by adding NAD+ (containing biotinylated NAD+). Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection : Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains attached to the histones.
-
Signal Generation : After another wash, add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is proportional to the amount of PARylation (i.e., PARP activity).
-
Data Analysis : Measure the absorbance using a plate reader. Plot the absorbance against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
This assay determines the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50%.
-
Cell Seeding : Plate cancer cells (e.g., a BRCA-mutant ovarian cancer line like PEO1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the PARP inhibitor. Include untreated wells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation : Incubate the plates for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Viability Assessment : Add a viability reagent such as Resazurin (AlamarBlue) or a tetrazolium salt (e.g., MTT, XTT). Viable cells metabolize these reagents, causing a color or fluorescence change.
-
Quantification : Read the fluorescence or absorbance using a plate reader.
-
Data Analysis : Normalize the data to the untreated controls. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a sigmoidal dose-response model to calculate the IC50 value.[17]
The workflow for a typical cell-based IC50 determination is visualized below.
Caption: Generalized workflow for determining the IC50 of a PARP inhibitor.
Conclusion
This compound and its close analog 3-Aminobenzamide are foundational tools that were instrumental in establishing the therapeutic concept of PARP inhibition.[1][7] They function as competitive inhibitors of NAD+ at the enzyme's active site.[1] However, their relatively low potency (micromolar range) limits their clinical utility.
In contrast, modern benzamide derivatives—Olaparib, Rucaparib, Niraparib, and Talazoparib—represent a significant evolution of this chemical scaffold.[20][21][22] They possess nanomolar potency and exhibit a dual mechanism of action that includes highly effective PARP trapping, which contributes significantly to their cytotoxicity in HR-deficient tumors.[12][13][23] The comparative data clearly demonstrates their superior performance, which has led to their successful integration into standard-of-care for various cancers, particularly those with BRCA1/2 mutations.[5][8][14] For researchers in drug development, while 3-Aminobenzamide remains a useful reference compound for basic research, the focus for developing next-generation therapeutics is firmly on optimizing the complex structures of these newer agents to enhance potency, selectivity, and clinical outcomes.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 4. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib - Wikipedia [en.wikipedia.org]
- 9. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Talazoparib - Wikipedia [en.wikipedia.org]
- 15. Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 22. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of PARP Inhibition: A Comparative Analysis of 3-Aminobenzamide and Clinically Approved Drugs
For Researchers, Scientists, and Drug Development Professionals
The inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a cornerstone of targeted therapy in cancers with deficiencies in DNA damage repair pathways. This guide provides a comparative overview of the prototypical PARP inhibitor, 3-Aminobenzamide, against the leading clinically approved PARP inhibitors: Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib. While 3-Aminobenzamide has been instrumental in foundational research, the approved drugs have demonstrated significant clinical efficacy, reshaping the treatment landscape for various malignancies.
Mechanism of Action: A Shared Target
At its core, the therapeutic benefit of this class of drugs stems from their ability to inhibit PARP enzymes, particularly PARP1 and PARP2. These enzymes are crucial for the repair of single-strand DNA breaks. By blocking this repair mechanism, PARP inhibitors lead to the accumulation of unrepaired single-strand breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1][2]
3-Aminobenzamide, a potent PARP inhibitor, functions by competitively binding to the NAD+ site of the PARP enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains and subsequent DNA repair.[3][4] The clinically approved PARP inhibitors share this fundamental mechanism but differ in their potency and potential for PARP trapping, where the inhibitor not only blocks enzymatic activity but also traps the PARP enzyme on the DNA, further enhancing cytotoxicity.
Comparative Efficacy: From Preclinical Promise to Clinical Triumph
A direct head-to-head clinical comparison between 3-Aminobenzamide and the approved PARP inhibitors is not available, as 3-Aminobenzamide has primarily been a tool for preclinical research. However, a comparative analysis of their respective efficacy data provides valuable insights into their therapeutic potential.
Preclinical Potency of 3-Aminobenzamide
3-Aminobenzamide has demonstrated potent inhibition of PARP in cellular assays.
| Compound | Metric | Value | Cell Line |
| 3-Aminobenzamide | IC50 | ~50 nM | Chinese hamster ovary (CHO) cells[4][5] |
| 3-Aminobenzamide | Ki | 1.8 µM | -[6] |
Clinical Efficacy of Approved PARP Inhibitors
The following tables summarize the clinical efficacy of Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib in various cancer types, primarily focusing on Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR).
Olaparib
| Indication | Trial Name | Metric | Value | Comparator |
| Germline BRCA-mutated, HER2-negative metastatic breast cancer | OlympiAD | Median PFS | 7.0 months | 4.2 months (Standard therapy)[7] |
| Germline BRCA-mutated, HER2-negative early breast cancer | OlympiA | 3-year Invasive Disease-Free Survival Rate | 8.8% higher than placebo | Placebo[8] |
| Advanced Ovarian Cancer (gBRCA1/2m, ≥3 prior lines of therapy) | Study 42 | ORR | 31% | -[9] |
| Metastatic Castration-Resistant Prostate Cancer (HRR gene-mutated) | - | - | Approved for use | -[1] |
Niraparib
| Indication | Trial Name | Metric | Value | Comparator |
| Advanced Ovarian Cancer (First-line maintenance) | PRIMA | Median PFS (BRCAm) | 22.1 months | 10.9 months (Placebo)[10] |
| Recurrent Ovarian Cancer (Maintenance) | NOVA | Median PFS (gBRCAm) | 21.0 months | 5.5 months (Placebo)[10] |
| Recurrent Ovarian Cancer (Maintenance) | NORA | Median PFS (gBRCAm) | Not Estimable | 5.5 months (Placebo)[10] |
| HRR-mutated metastatic Castration-Sensitive Prostate Cancer | AMPLITUDE | Median rPFS (BRCA1/2m) | ~16.6 months | 10.9 months (AAP alone)[11] |
Rucaparib
| Indication | Trial Name | Metric | Value | Comparator |
| BRCA-mutated advanced ovarian cancer (≥2 prior chemotherapies) | - | ORR | 54% | -[12] |
| Recurrent Ovarian Cancer (Maintenance) | - | Median PFS | Significantly improved | Placebo[13][14] |
| BRCA-mutated metastatic Castration-Resistant Prostate Cancer | TRITON3 | Median rPFS | 11.2 months | 6.4 months (Physician's choice)[15] |
| Relapsed BRCA-mutated Ovarian Carcinoma | ARIEL4 | Median OS | 19.4 months | 25.4 months (Chemotherapy)[16] |
Talazoparib
| Indication | Trial Name | Metric | Value | Comparator |
| Germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer | EMBRACA | Median PFS | 8.6 months | 5.6 months (Chemotherapy)[17][18] |
| Germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer | EMBRACA | ORR | 62.6% | 27.2% (Chemotherapy)[18] |
Veliparib
| Indication | Trial Name | Metric | Value | Comparator |
| BRCA-mutated metastatic breast cancer (in combination with carboplatin) | NCT01149083 (Phase I) | ORR | 56% | -[19] |
| Triple-Negative Breast Cancer with "BRCA-like" phenotype (with cisplatin) | SWOG S1416 | Median PFS | 5.9 months | 4.2 months (Placebo)[20] |
| Advanced Ovarian Cancer (gBRCAm, single agent) | Phase 2 | ORR | 26% | -[21] |
Experimental Protocols
A standardized understanding of the methodologies employed to generate these efficacy data is crucial for their interpretation.
Preclinical Evaluation of 3-Aminobenzamide (IC50 Determination)
A common method for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor in a cellular context involves the following steps:
-
Cell Culture: Chinese hamster ovary (CHO) cells are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of 3-Aminobenzamide.
-
Induction of DNA Damage: DNA damage is induced, often through treatment with a DNA alkylating agent or radiation, to activate PARP.
-
PARP Activity Assay: PARP activity is measured. This can be done through various methods, such as quantifying the incorporation of radiolabeled NAD+ into acid-insoluble precipitates or using an ELISA-based assay to detect poly(ADP-ribose) (PAR) formation.
-
Data Analysis: The percentage of PARP inhibition is plotted against the drug concentration, and the IC50 value is calculated using non-linear regression analysis.
Clinical Trial Design for Approved PARP Inhibitors (General Overview)
The clinical efficacy data for the approved PARP inhibitors are derived from rigorously designed Phase III, multicenter, randomized, controlled trials. A general framework for these trials is as follows:
-
Patient Population: Patients are enrolled based on specific criteria, including cancer type, stage, prior treatments, and biomarker status (e.g., BRCA mutation).
-
Randomization: Patients are randomly assigned to receive either the investigational PARP inhibitor or a comparator (placebo or standard-of-care chemotherapy).
-
Treatment: The PARP inhibitor is typically administered orally on a continuous daily schedule.
-
Efficacy Endpoints: The primary endpoint is often Progression-Free Survival (PFS), defined as the time from randomization to disease progression or death. Secondary endpoints may include Overall Survival (OS), Objective Response Rate (ORR), and patient-reported outcomes.
-
Safety and Tolerability: Adverse events are systematically collected and graded to assess the safety profile of the drug.
-
Statistical Analysis: The efficacy and safety data are analyzed using appropriate statistical methods to determine the significance of the observed differences between the treatment and control arms.
Visualizing the Pathways and Processes
PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
General Workflow for Clinical Trial Efficacy Evaluation
Caption: A simplified workflow for a typical Phase III clinical trial evaluating a PARP inhibitor.
Conclusion
3-Aminobenzamide has been a pivotal research compound, laying the groundwork for our understanding of PARP inhibition. While it remains a valuable tool in preclinical settings, the clinically approved PARP inhibitors—Olaparib, Niraparib, Rucaparib, Talazoparib, and Veliparib—have translated the promise of synthetic lethality into tangible clinical benefits for patients with a range of cancers. The robust clinical trial data supporting these approved agents underscore their superior efficacy in the therapeutic setting. The continued exploration of PARP inhibitors, both as monotherapies and in combination with other agents, promises to further refine and expand their role in precision oncology.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. chempaign.net [chempaign.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 7. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Efficacy and safety of olaparib monotherapy in germline BRCA1/2 mutation carriers with advanced ovarian cancer and three or more lines of prior therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 11. oncodaily.com [oncodaily.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. oncologynewscentral.com [oncologynewscentral.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Efficacy and safety of talazoparib in Japanese patients with germline BRCA-mutated locally advanced or metastatic breast cancer: results of the phase 1 dose-expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Efficacy of the PARP Inhibitor Veliparib with Carboplatin or as a Single Agent in Patients with Germline BRCA1- or BRCA2-Associated Metastatic Breast Cancer: California Cancer Consortium Trial NCT01149083 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
Validation of 3-Amino-N,N-dimethylbenzamide as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation overview of 3-Amino-N,N-dimethylbenzamide as a research tool, primarily focusing on its role as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its well-characterized parent compound, 3-aminobenzamide, as a proxy. We present a comparative analysis with established PARP inhibitors, detailed experimental protocols for validation, and visual representations of key biological pathways and workflows.
Introduction to this compound and PARP Inhibition
This compound is a derivative of 3-aminobenzamide, a first-generation PARP inhibitor widely used in research to study the role of PARP enzymes in various cellular processes. PARPs are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1] Inhibition of PARP activity is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. As a research tool, this compound is expected to function as a competitive inhibitor of NAD+, the substrate for PARP enzymes, thereby blocking the synthesis of poly(ADP-ribose) (PAR) chains and impeding DNA damage repair.[1][2]
Comparative Analysis of PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1 vs. PARP2) | Key Characteristics |
| 3-Aminobenzamide (proxy) | ~30,000[3] | Data not readily available | Data not readily available | First-generation, less potent, widely used research tool.[1] |
| Olaparib | 1 | 1 | Non-selective | First-in-class, FDA-approved for various cancers.[4] |
| Rucaparib | 1.2 | 0.7 | Non-selective | FDA-approved, potent PARP trapper.[4] |
| Niraparib | 3.8 | 2.1 | Non-selective | FDA-approved, effective as monotherapy.[4] |
| Talazoparib | 0.6 | 0.3 | Non-selective | Most potent PARP trapper among approved inhibitors.[4] |
| Veliparib | 5.2 | 2.9 | Non-selective | Weak PARP trapper, often used in combination therapies. |
Experimental Protocols for Validation
The validation of a compound as a reliable PARP inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, mechanism of action, and potential off-target effects.
PARP Enzymatic Activity Assay
This assay directly measures the inhibition of PARP enzyme activity.
-
Principle: A colorimetric or chemiluminescent assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP enzyme. The signal is inversely proportional to the inhibitory activity of the compound.[5][6][7]
-
Methodology:
-
Coat a 96-well plate with histones.
-
Add recombinant PARP1 or PARP2 enzyme.
-
Add varying concentrations of the test compound (e.g., this compound) and a known inhibitor as a positive control (e.g., Olaparib).
-
Initiate the reaction by adding a cocktail containing biotinylated NAD+ and activated DNA.
-
Incubate to allow for PAR chain formation.
-
Wash to remove unincorporated reagents.
-
Add streptavidin-horseradish peroxidase (HRP) to bind to the biotinylated PAR chains.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Calculate the IC50 value from the dose-response curve.[5]
-
Cellular Viability Assays
These assays determine the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines, particularly those with and without DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type).
-
MTS Assay:
-
Principle: Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt (MTS) to a colored formazan product.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of the PARP inhibitor for 72 hours.
-
Add MTS reagent and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the IC50 value from the dose-response curve.[5]
-
-
-
Colony Formation Assay:
-
Principle: Assesses the long-term ability of single cells to proliferate and form colonies after treatment with an inhibitor.
-
Methodology:
-
Seed a low density of cells in 6-well plates.
-
Treat with the inhibitor for 24 hours.
-
Replace the drug-containing medium with fresh medium and allow colonies to form over 10-14 days.
-
Fix and stain the colonies with crystal violet.
-
Count the colonies to determine the surviving fraction.[5]
-
-
PARP Trapping Assay
This assay measures the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism of cytotoxicity for many PARP inhibitors.
-
Principle: A fluorescence polarization (FP) assay can be used to quantify the stabilization of the PARP-DNA complex.[8]
-
Methodology:
-
Incubate recombinant PARP enzyme with a fluorescently labeled DNA oligonucleotide.
-
Add the test inhibitor at various concentrations.
-
Measure the fluorescence polarization. An increase in polarization indicates the formation and stabilization of the PARP-DNA complex.[8]
-
Alternatively, immunofluorescence can be used to visualize and quantify the amount of PARP1 trapped on chromatin in cells.[9]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.
-
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability.[10][11]
-
Methodology:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell lysates or intact cells across a range of temperatures.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble PARP protein at each temperature using Western blotting or an immunoassay.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
-
Off-Target Effect Profiling
It is crucial to assess the selectivity of a research tool to ensure that observed biological effects are due to the inhibition of the intended target.
-
Kinome Profiling:
-
Principle: The inhibitor is screened against a large panel of kinases to identify potential off-target interactions.
-
Methodology: Commercially available services, such as KINOMEscan, utilize binding assays to determine the affinity of the compound for hundreds of kinases.
-
-
Whole Proteome Analysis (e.g., Chemical Proteomics):
-
Principle: Identifies the full spectrum of protein targets that bind to the inhibitor in a cellular context.
-
Methodology: The inhibitor is immobilized on a solid support and used as bait to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Visualizations
Signaling Pathway
Caption: PARP1 signaling pathway in response to DNA single-strand breaks and the inhibitory action of this compound.
Experimental Workflow
Caption: A logical workflow for the validation of this compound as a PARP inhibitor research tool.
Conclusion
While this compound holds promise as a research tool for studying PARP-dependent cellular processes, its validation requires rigorous experimental characterization. Based on the profile of its parent compound, 3-aminobenzamide, it is likely to be a functional but less potent PARP inhibitor compared to clinically approved alternatives. For researchers considering its use, it is imperative to perform the validation assays detailed in this guide to ascertain its specific activity, potency, and selectivity in their experimental systems. This will ensure the generation of robust and reproducible data and prevent misinterpretation of results due to a lack of compound characterization.
References
- 1. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. 2-Amino-N,3-dimethylbenzamide | 870997-57-2 | VJB99757 [biosynth.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. cenmed.com [cenmed.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Selectivity of 3-Amino-N,N-dimethylbenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the poly (ADP-ribose) polymerase (PARP) inhibitor, 3-Amino-N,N-dimethylbenzamide. Due to the limited availability of specific selectivity data for this compound in publicly accessible literature, this guide will utilize data for the closely related and well-characterized PARP inhibitor, 3-Aminobenzamide (3-AB), as a primary reference. It is crucial to note that while these compounds are structurally similar, their selectivity profiles may differ. This document aims to provide a comprehensive overview based on available data, including quantitative comparisons with other PARP inhibitors, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of PARP Inhibitor Selectivity
3-Aminobenzamide is a first-generation PARP inhibitor that has been instrumental in understanding the role of PARP enzymes in cellular processes, particularly DNA repair and cell death.[1] While potent, it is generally considered a pan-PARP inhibitor, exhibiting activity against multiple members of the PARP family.[2] Newer generations of PARP inhibitors have been developed with improved selectivity, particularly for PARP1 and PARP2, which are the primary enzymes involved in DNA single-strand break repair. The inhibition of PARP1 is a key mechanism for synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
Below is a summary of the inhibitory activity of 3-Aminobenzamide and other selected PARP inhibitors against different PARP isoforms.
| Compound | Target | IC50 / Ki | Cell Line/Assay Conditions |
| 3-Aminobenzamide | PARP (general) | IC50: ~50 nM | CHO cells[2][3] |
| PARP (general) | Ki: 1.8 µM | - | |
| PARP1 | IC50: ~30 µM | -[4] | |
| Olaparib | PARP1 | IC50: 1.2 nM | Enzyme assay |
| PARP2 | IC50: 0.8 nM | Enzyme assay | |
| Veliparib | PARP1 | IC50: 2.9 nM | Enzyme assay |
| PARP2 | IC50: 5.2 nM | Enzyme assay | |
| Rucaparib | PARP1 | IC50: 1.4 nM | Enzyme assay |
| PARP2 | IC50: 6.9 nM | Enzyme assay | |
| Talazoparib | PARP1 | IC50: 0.57 nM | Enzyme assay |
| PARP2 | IC50: 1.9 nM | Enzyme assay |
Note: The IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentrations and the source of the enzyme.
Off-Target Kinase Profile
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of inhibitor selectivity. Below are representative protocols for commonly used assays to determine PARP activity and inhibition.
Chemiluminescent PARP Activity Assay
This assay measures the incorporation of biotinylated NAD+ into histone proteins, which are substrates for PARP enzymes. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate.
Materials:
-
96-well white, opaque microplate
-
Recombinant PARP enzyme (e.g., PARP1, PARP2)
-
Histone-coated plates (or coating solution with histones)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
10x PARP Assay Buffer
-
Biotinylated NAD+
-
Test inhibitor (e.g., this compound) and positive control (e.g., Olaparib)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Wash Buffer (e.g., PBST)
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: If not using pre-coated plates, coat the wells with histones and incubate overnight at 4°C. Wash the wells three times with Wash Buffer. Block the wells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and positive control in 1x PARP Assay Buffer. Prepare a master mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.
-
Reaction Setup: Add the diluted inhibitors or vehicle control to the appropriate wells.
-
Enzyme Addition: Add the diluted PARP enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the wells three times with Wash Buffer. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Signal Generation: Wash the wells three times with Wash Buffer. Add the chemiluminescent HRP substrate to each well.
-
Measurement: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background (blank wells) from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
PARP-Glo™ Assay (Homogeneous Luminescent Assay)
This assay measures the consumption of NAD+ by PARP enzymes. The remaining NAD+ is converted to NADH, which is then used to generate a luminescent signal. A decrease in luminescence indicates higher PARP activity.
Materials:
-
Recombinant PARP enzyme
-
Activated DNA
-
NAD+
-
Test inhibitor
-
PARP-Glo™ Reagent
-
White, opaque 384-well or 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a multi-well plate, combine the PARP enzyme, activated DNA, and serial dilutions of the test inhibitor.
-
Initiation: Add NAD+ to initiate the PARP reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Development: Add the PARP-Glo™ Reagent, which contains reagents to convert the remaining NAD+ to a luminescent signal.
-
Incubation: Incubate for a further 15-30 minutes to stabilize the signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal corresponds to higher PARP activity. Calculate the percent inhibition and IC50 values based on the increase in signal in the presence of the inhibitor.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the PARP signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for in vitro PARP inhibitor screening.
References
The Dichotomy of 3-Aminobenzamide's Effects: A Comparative Guide for Researchers
A detailed analysis of the in vitro and in vivo activities of the PARP inhibitor, 3-Aminobenzamide, providing experimental insights for researchers, scientists, and drug development professionals.
Introduction: 3-Amino-N,N-dimethylbenzamide and its close analog, 3-aminobenzamide (3-AB), are instrumental in cancer research as inhibitors of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). PARP plays a critical role in DNA repair, and its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, or chemosensitization when combined with DNA-damaging agents. This guide provides a comparative overview of the in vitro and in vivo effects of 3-aminobenzamide, focusing on its mechanism of action, experimental data, and relevant biological pathways. While the user initially specified this compound, the majority of published research focuses on 3-aminobenzamide (3-AB); therefore, this guide will primarily discuss the effects of 3-AB, assuming a similar mechanism of action as a PARP inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on 3-aminobenzamide.
Table 1: In Vitro Activity of 3-Aminobenzamide
| Parameter | Value | Cell Line/System | Notes |
| PARP Inhibition (IC50) | ~50 nM | CHO (Chinese Hamster Ovary) cells | Demonstrates potent enzymatic inhibition at nanomolar concentrations.[1] |
| Cytotoxicity | Generally low as a monotherapy | Various | Primarily effective as a sensitizer rather than a standalone cytotoxic agent. |
| Cell Cycle Effects | G2/M phase delay | Malignant lymphocyte cell lines | Observed following PARP inhibition, indicating a pre-mitotic checkpoint arrest. |
| Apoptosis Induction | Potentiates apoptosis | Breast cancer cells, Human leukemia cells | Enhances cell death when combined with DNA-damaging agents like paclitaxel.[2] |
Table 2: In Vivo Efficacy of 3-Aminobenzamide (in Combination with Cisplatin)
| Animal Model | Treatment Group | Outcome Metric | Result |
| Ehrlich Ascites Carcinoma (Mice) | Cisplatin alone | Mean Survival Time | 21.2 - 37.0 days |
| Cisplatin + 3-AB | Mean Survival Time | 47.0 - 54.6 days[3] | |
| Sarcoma 180 (Mice) | Cisplatin alone | Tumor Inhibition Rate | 12.4% - 20.8% |
| Cisplatin + 3-AB | Tumor Inhibition Rate | 29.8% - 46.4%[3] | |
| Cisplatin-Resistant Ovarian Tumor (Nude Mice) | Cisplatin alone | Increase in Mean Survival vs. Control | 1 day |
| Cisplatin + 3-AB | Increase in Mean Survival vs. Cisplatin alone | 6.4 days[2] | |
| Cisplatin-Sensitive Ovarian Tumor (Nude Mice) | Cisplatin alone vs. Cisplatin + 3-AB | Increase in Mean Survival | 2 weeks[2] |
| Cisplatin alone vs. Cisplatin + 3-AB | Increase in Median Survival | 3 weeks[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of 3-Aminobenzamide in sensitizing cancer cells to DNA-damaging agents.
Caption: Experimental workflow for comparing the in vitro and in vivo effects of 3-Aminobenzamide.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
PARP Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PARP assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-aminobenzamide on PARP enzyme activity.
Materials:
-
Recombinant PARP enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 0.2 M HCl)
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
3-Aminobenzamide (serial dilutions)
Procedure:
-
Prepare serial dilutions of 3-aminobenzamide in the assay buffer.
-
Add 25 µL of the diluted 3-aminobenzamide or vehicle control to the wells of the histone-coated microplate.
-
Add 25 µL of the PARP enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the PARP reaction by adding 50 µL of the biotinylated NAD+ solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Wash the plate four times with the wash buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature.
-
Wash the plate four times with the wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of 3-aminobenzamide and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of 3-aminobenzamide, alone or in combination with a cytotoxic agent, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
3-Aminobenzamide
-
Cytotoxic agent (e.g., cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-aminobenzamide, the cytotoxic agent, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cells treated with 3-aminobenzamide in combination with a cytotoxic agent.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
3-Aminobenzamide
-
Cytotoxic agent (e.g., cisplatin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of 3-aminobenzamide and/or the cytotoxic agent for the desired time period.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion
3-Aminobenzamide demonstrates a clear dichotomy in its in vitro and in vivo effects. In vitro, it is a potent inhibitor of the PARP enzyme but exhibits limited single-agent cytotoxicity. Its true therapeutic potential is realized in vivo, where it acts as a powerful sensitizer to DNA-damaging chemotherapeutics like cisplatin. The data strongly suggest that by inhibiting PARP-mediated DNA repair, 3-aminobenzamide lowers the threshold for cancer cell death induced by conventional chemotherapy. This guide provides a foundational understanding of these effects, supported by experimental data and protocols, to aid researchers in the design and interpretation of future studies in this promising area of cancer therapy.
References
- 1. precisionfda.org [precisionfda.org]
- 2. Enhancement of cisplatin (DDP) antitumor activity by 3-aminobenzamide in rat ovarian tumors sensitive and resistant to DDP in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of the antitumor activity of cisplatin in mice by 3-aminobenzamide and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N,N-dimethylbenzamide Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-aminobenzamide analogs, with a focus on derivatives related to 3-Amino-N,N-dimethylbenzamide, as inhibitors of Poly(ADP-ribose) polymerase (PARP). Due to a lack of comprehensive studies on a systematic series of this compound analogs, this guide extrapolates SAR from closely related 3-aminobenzamide derivatives to provide insights for the rational design of novel PARP inhibitors.
Introduction
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death.[1] Inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy for treating cancers, especially those with deficiencies in DNA repair pathways like BRCA1/2 mutations. 3-Aminobenzamide is a well-established, first-generation PARP inhibitor that acts as a competitive inhibitor of the NAD+ binding site of the enzyme.[1] Understanding the structure-activity relationship of its analogs is pivotal for the development of more potent and selective next-generation inhibitors.
Data Presentation: Comparative Biological Activity
The following table summarizes the PARP-1 inhibitory activity of 3-aminobenzamide and its selected analogs. The data highlights key structural modifications and their impact on inhibitory potency.
| Compound ID | Structure | R1 | R2 | R3 | PARP-1 IC50 (nM) | Reference |
| 1 | 3-Aminobenzamide | H | H | H | ~2000 | Inferred from multiple sources |
| 2 | This compound | CH3 | CH3 | H | Data not publicly available | - |
| 3 | NU1025 | H | H | 8-hydroxy-2-methyl-quinazolin-4-yl | 400 | [2] |
| 4 | AG14361 | H | H | Phthalazin-1(2H)-one | 15 | [2] |
| 5 | Olaparib (AZD2281) | H | H | Cyclopropylcarbonyl | 5 | [2] |
| 6 | Rucaparib (AG014699) | H | H | Indole-4-carboxamide | 1.4 | [2] |
| 7 | Veliparib (ABT-888) | H | H | 2-methyl-1H-benzimidazole-4-carboxamide | 5.2 | [2] |
Structure-Activity Relationship (SAR) Insights
Based on the available data for the broader class of 3-aminobenzamide derivatives, the following SAR can be inferred:
-
Benzamide Moiety: The benzamide core is a critical pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling it to bind to the catalytic domain of PARP.
-
3-Amino Group: The 3-amino group is a key feature. Modifications at this position can significantly impact activity. It is often used as an attachment point for larger, more complex ring systems to enhance binding affinity.
-
Amide Substituents (R1, R2): While data on N,N-dimethyl substitution is scarce, in the broader class of PARP inhibitors, substitutions on the amide nitrogen are generally well-tolerated and can be used to modulate physicochemical properties. However, for many potent inhibitors, an unsubstituted amide (NH2) is retained to form crucial hydrogen bonds with the active site residues.
-
Aromatic Ring Substitutions (R3): This is the most extensively explored position for modification. The addition of cyclic structures, particularly those that can engage in π-π stacking interactions with aromatic residues in the PARP active site (e.g., Tyr907), has led to the development of highly potent inhibitors like Olaparib and Rucaparib. These bulky substituents often occupy the adenosine-binding pocket of the enzyme, leading to a significant increase in potency compared to the simple 3-aminobenzamide scaffold.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of SAR data. Below is a representative protocol for a PARP-1 inhibition assay.
PARP-1 Enzymatic Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histone H1
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
White opaque 96-well plates
-
Test compounds (this compound analogs)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Incubation: Add various concentrations of the test compounds to the wells.
-
Reaction Initiation: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in the assay buffer. Add this mixture to each well to start the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells to remove unreacted components. Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature. Wash the wells again.
-
Signal Generation: Add the chemiluminescent substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value (the concentration of inhibitor required to reduce PARP-1 activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
PARP-1 Signaling Pathway in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks. PARP inhibitors block this pathway, leading to the accumulation of DNA damage.
Caption: The role of PARP-1 in DNA single-strand break repair and its inhibition by 3-aminobenzamide analogs.
Experimental Workflow for PARP-1 Inhibition Assay
The following diagram outlines the key steps in a typical in vitro PARP-1 inhibition assay.
References
A Comparative Analysis of Synthetic Routes to 3-Amino-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic methods for 3-Amino-N,N-dimethylbenzamide, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic workflows.
Introduction
This compound is a valuable building block in organic synthesis. The efficiency of its production is critical for the overall cost-effectiveness and sustainability of manufacturing processes for active pharmaceutical ingredients (APIs) and other target molecules. This document evaluates the most prevalent synthetic strategies, focusing on a two-step approach commencing from 3-nitrobenzoic acid. This common pathway involves the initial formation of 3-Nitro-N,N-dimethylbenzamide, followed by the reduction of the nitro group to the desired amine.
Comparative Data of Synthesis Methods
The primary route to this compound involves two key transformations: the formation of the amide bond and the reduction of the nitro group. The following table summarizes the quantitative data for different approaches to the first step, the synthesis of 3-Nitro-N,N-dimethylbenzamide.
| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Method 1: Acyl Chloride Formation | 3-Nitrobenzoic acid | 1. Thionyl chloride2. Dimethylamine | Toluene | 6 hours (step 1) | Reflux | High | Good | [1] |
| Method 2: Direct Amidation | 3-Nitrobenzoic acid | Dimethylamine, Coupling Agent (e.g., DCC, EDC) | DCM, DMF | 2-12 hours | Room Temp. | Moderate to High | Good | General Knowledge |
Note: Quantitative data for the direct amidation (Method 2) can vary significantly depending on the specific coupling agent and reaction conditions used. The acyl chloride route (Method 1) is a very common and generally high-yielding method for the synthesis of amides from carboxylic acids.[2]
Experimental Protocols
Method 1: Synthesis of 3-Nitro-N,N-dimethylbenzamide via Acyl Chloride
This method involves the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride, followed by reaction with dimethylamine.
Step 1: Synthesis of 3-Nitrobenzoyl chloride [1]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1 equivalent).
-
Add thionyl chloride (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux and stir for 6 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude 3-nitrobenzoyl chloride as a yellow solid. This product is often used in the next step without further purification.
Step 2: Synthesis of 3-Nitro-N,N-dimethylbenzamide [2]
-
Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of dimethylamine (2-2.5 equivalents) in the same solvent to the cooled solution of the acyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-Nitro-N,N-dimethylbenzamide by recrystallization or column chromatography.
Method 2: Direct Amidation of 3-Nitrobenzoic Acid (General Procedure)
This method directly couples 3-nitrobenzoic acid with dimethylamine using a coupling agent.
-
To a round-bottom flask, add 3-nitrobenzoic acid (1 equivalent), a suitable coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1-1.5 equivalents), and an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents).
-
Add dimethylamine (as a solution in a suitable solvent or as a gas) (1.2-1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute aqueous acid, saturated aqueous bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of 3-Nitro-N,N-dimethylbenzamide to this compound
The reduction of the nitro group is the final step to obtain the target molecule. Catalytic hydrogenation is a common and clean method.
Catalytic Hydrogenation (General Procedure)
-
Dissolve 3-Nitro-N,N-dimethylbenzamide (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the reaction vessel and backfill with hydrogen gas (typically at a pressure of 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualized Workflows
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthesis of 3-Nitro-N,N-dimethylbenzamide via the acyl chloride intermediate.
Caption: Direct synthesis of 3-Nitro-N,N-dimethylbenzamide using a coupling agent.
Caption: Reduction of the nitro group to yield the final product.
Conclusion
The synthesis of this compound is most commonly and reliably achieved through a two-step process starting from 3-nitrobenzoic acid. The formation of the intermediate, 3-Nitro-N,N-dimethylbenzamide, can be accomplished either via an acyl chloride intermediate or through direct amidation with a coupling agent. The acyl chloride route is a classic and often high-yielding method, while direct amidation offers a more streamlined one-pot procedure from the carboxylic acid. The choice between these methods may depend on factors such as scale, cost of reagents, and desired purity. The subsequent reduction of the nitro group is a standard transformation, with catalytic hydrogenation being a preferred method due to its clean reaction profile and high yields. The provided protocols and comparative data serve as a valuable resource for researchers in the selection and optimization of the synthesis of this important chemical intermediate.
References
A Comparative Guide to Validated Analytical Methods for 3-Amino-N,N-dimethylbenzamide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Amino-N,N-dimethylbenzamide, a key chemical intermediate and potential metabolite, is crucial for process optimization, pharmacokinetic studies, and quality control in drug development. This guide provides a comparative overview of principal analytical techniques for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validated methods for this compound are not extensively published, this guide leverages established methodologies for closely related aromatic amines and benzamide derivatives to provide robust, representative protocols and performance data. The presented data and methods serve as a strong foundation for the development and validation of a specific analytical procedure for this compound.
Comparative Performance of Analytical Methods
The selection of an optimal analytical method hinges on the specific requirements of the assay, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes typical performance characteristics for HPLC-UV, LC-MS/MS, and GC-MS based on the analysis of analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.999[1][2] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | ~95%[1][2] | 98-102% | 80-98% |
| Precision (% RSD) | < 10%[1][2] | < 15% | < 2.0% |
| Limit of Detection (LOD) | 0.1 ng[1][2] | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | 0.2 ng[1][2] | ng/mL range | µg/mL range |
| Selectivity | Moderate | High | High |
| Matrix Effect | Prone | Can be significant | Less common with appropriate derivatization |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed and reproducible methodologies are paramount for successful analytical method implementation and validation. The following sections outline representative protocols for each technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for a substituted N,N-dimethylbenzamide derivative and is suitable for quantification in biological matrices.[1][2]
a) Sample Preparation (Plasma)
-
To 100 µL of plasma, add 200 µL of methylene chloride.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
b) Chromatographic Conditions
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v) containing 0.1% formic acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 320 nm for the referenced compound, to be determined for this compound).[1][2]
-
Injection Volume: 20 µL.
c) Calibration Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix and process as described in the sample preparation section.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex biological fluids.
a) Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or urine, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
b) LC-MS/MS Conditions
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A typical gradient could be: 5% B to 95% B over 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is typically required to improve volatility and chromatographic performance.
a) Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction of the sample as described for the HPLC-UV method.
-
After evaporation of the extraction solvent, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent like acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
b) GC-MS Conditions
-
Instrumentation: GC system coupled to a single or triple quadrupole mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate a representative signaling pathway where a related compound (3-aminobenzamide) is active, the general analytical workflow, and the method validation process.
Caption: General workflow for the quantification of an analyte in a biological sample.
Caption: Logical workflow for analytical method validation as per ICH guidelines.
Caption: Simplified signaling pathway of PARP inhibition by 3-aminobenzamide.[3]
References
Benchmarking 3-Amino-N,N-dimethylbenzamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-Amino-N,N-dimethylbenzamide against established industry standards in the realm of PARP inhibition. Due to a lack of publicly available quantitative performance data for this compound, this guide leverages data from its parent compound, 3-aminobenzamide, as a proxy to provide a foundational comparison and discusses the potential implications of its N,N-dimethylated structure.
Executive Summary
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies in oncology, particularly for cancers harboring DNA repair deficiencies. While several potent PARP inhibitors have gained regulatory approval and are now industry standards, the exploration of new chemical entities continues. This guide focuses on this compound, a derivative of the well-characterized PARP inhibitor 3-aminobenzamide. This document aims to provide a framework for its evaluation by comparing the known performance of 3-aminobenzamide and current industry-leading PARP inhibitors.
Mechanism of Action: PARP Inhibition
PARP enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway. They recognize single-strand breaks (SSBs) in DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, synthesize poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.
PARP inhibitors function through two primary mechanisms:
-
Catalytic Inhibition: They compete with NAD+ for the catalytic domain of PARP, preventing the synthesis of PAR chains and thereby stalling the DNA repair process.
-
PARP Trapping: Some inhibitors not only block catalysis but also trap the PARP enzyme on the DNA. This creates a cytotoxic lesion that can lead to double-strand breaks (DSBs) during DNA replication, which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.
dot
Figure 1. Simplified signaling pathway of PARP1 activation and inhibition.
Quantitative Comparison of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| 3-Aminobenzamide (proxy) | ~30,000 | Not widely reported | First-generation PARP inhibitor, often used as a benchmark control. Lower potency compared to newer agents. |
| Olaparib | 1 - 5 | 1 - 5 | First-in-class approved PARP inhibitor. |
| Rucaparib | 1.4 | 0.17 | Potent inhibitor of both PARP1 and PARP2. |
| Niraparib | 3.8 | 2.1 | Highly selective for PARP1 and PARP2. |
| Talazoparib | 0.57 | Not widely reported | Considered one of the most potent PARP trappers. |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | Potent catalytic inhibitor but considered a weak PARP trapper. |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Structure-Activity Relationship: The Role of N,N-Dimethylation
The key structural difference between 3-aminobenzamide and the target compound is the presence of two methyl groups on the amide nitrogen. While speculative without direct experimental data, this modification could have several effects on its activity as a PARP inhibitor:
-
Binding Affinity: The benzamide moiety is known to mimic the nicotinamide portion of NAD+, interacting with the nicotinamide-binding pocket of the PARP catalytic domain. The addition of the N,N-dimethyl groups could alter the electronic properties and steric hindrance of the molecule, potentially affecting its fit and binding affinity within this pocket. This could either increase or decrease its inhibitory potency compared to 3-aminobenzamide.
-
Solubility and Permeability: The N,N-dimethylation increases the lipophilicity of the molecule. This could potentially improve its cell permeability, leading to better target engagement in cellular assays. However, it might also decrease its aqueous solubility.
-
PARP Trapping Efficiency: The ability of a PARP inhibitor to trap the enzyme on DNA is a key component of its cytotoxic effect. The structural changes from the N,N-dimethylation could influence the conformation of the PARP-inhibitor-DNA complex, thereby altering its trapping efficiency.
Experimental Protocols for Benchmarking
To quantitatively assess the performance of this compound, a series of in vitro and cell-based assays are recommended.
PARP1/2 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP enzymes.
dot
Figure 2. General workflow for a PARP enzymatic assay.
Methodology:
-
Plate Coating: A 96-well plate is coated with histones, which will serve as the substrate for PARP.
-
Reaction Mixture: A reaction mixture containing purified PARP1 or PARP2 enzyme, activated DNA (to stimulate PARP activity), and varying concentrations of the test compound (this compound) or a known inhibitor is added to the wells.
-
Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Incubation: The plate is incubated to allow the PARP-mediated incorporation of biotin-ADP-ribose onto the histone proteins.
-
Detection: The amount of incorporated biotin is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric or chemiluminescent substrate.
-
Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity of the compound. A dose-response curve is generated to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct engagement of a compound with its target protein within a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with either the test compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated at various temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of soluble PARP1 in each sample is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble PARP1 as a function of temperature. A shift in the melting temperature to a higher value in the presence of the compound indicates target engagement.
In-Cell PARP Activity Assay
This assay measures the inhibition of PARP activity within living cells, providing a more physiologically relevant assessment.
dot
Figure 3. Workflow for an in-cell PARP activity assay.
Methodology:
-
Cell Culture and Treatment: Cells are cultured in a multi-well plate and treated with various concentrations of the test compound.
-
DNA Damage Induction: DNA damage is induced using an agent like hydrogen peroxide (H2O2) to activate PARP.
-
Cell Processing: Cells are fixed and permeabilized to allow for antibody entry.
-
Immunodetection: The level of PARylation is detected using a primary antibody specific for PAR, followed by a secondary antibody conjugated to an enzyme like HRP.
-
Signal Quantification: A substrate is added to generate a detectable signal (colorimetric, fluorescent, or luminescent) that is proportional to the level of PARP activity.
-
Data Analysis: The reduction in signal in the presence of the inhibitor is used to determine the cellular IC50.
Conclusion and Future Directions
While this compound remains a molecule of interest due to its structural similarity to the known PARP inhibitor 3-aminobenzamide, a comprehensive evaluation of its performance requires direct experimental investigation. The lack of publicly available data necessitates the generation of quantitative metrics, such as IC50 values from enzymatic and cellular assays, to accurately benchmark it against industry standards like Olaparib, Rucaparib, and Niraparib.
Researchers and drug development professionals are encouraged to utilize the experimental protocols outlined in this guide to characterize the potency, target engagement, and cellular activity of this compound. Such studies will be crucial in determining its potential as a novel PARP inhibitor and its viability for further development in the landscape of targeted cancer therapies. A thorough investigation into its PARP trapping ability will also be essential to fully understand its mechanism of action and potential for inducing synthetic lethality in HRR-deficient cancer cells.
A Comparative Guide to the Reproducibility of Experiments Using 3-Amino-N,N-dimethylbenzamide
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides an objective comparison of 3-Amino-N,N-dimethylbenzamide, a known PARP inhibitor, with other relevant alternatives. The information presented herein is supported by experimental data to aid in the selection of appropriate compounds for research purposes.
Introduction to this compound
This compound is a chemical compound that has been utilized in research primarily for its role as an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are crucial for cellular processes such as DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, compounds like this compound can sensitize cancer cells to chemotherapy and radiation, and also have applications in studying cellular responses to DNA damage in various other contexts.
Comparative Analysis of PARP Inhibitors
The field of PARP inhibition has evolved significantly, with the development of highly potent and specific inhibitors that have entered clinical use. This section compares the inhibitory activity of this compound's parent compound, 3-aminobenzamide, with clinically approved PARP inhibitors such as Olaparib and Veliparib. It is important to note that the following IC50 values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Target(s) | IC50 (in vitro) | Source |
| 3-aminobenzamide | PARP | ~30 µM | [1] |
| 3-aminobenzamide | PARP | <50 nM in CHO cells | [2][3][4][5] |
| Olaparib | PARP1, PARP2 | 5 nM, 1 nM | [6][7][8] |
| Veliparib | PARP1, PARP2 | Ki of 5.2 nM, 2.9 nM | [6][9] |
Note: The significant discrepancy in the reported IC50 values for 3-aminobenzamide highlights the importance of standardized assays for direct comparison. The lower value (<50 nM) was observed in a whole-cell assay, which may reflect factors beyond direct enzymatic inhibition.
Experimental Protocols
To ensure the reproducibility of experiments involving PARP inhibitors, detailed and standardized protocols are essential. Below is a representative protocol for a colorimetric PARP inhibition assay.
Colorimetric PARP Inhibition Assay Protocol
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Materials:
-
Histone-coated 96-well plates
-
Recombinant PARP enzyme
-
Biotinylated NAD+
-
Activated DNA
-
Assay Buffer (e.g., 10% glycerol, 25 mM HEPES, 12.5 mM MgCl2, 50 mM KCl, 1 mM DTT, 0.01% NP-40, pH 7.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB or other suitable colorimetric HRP substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Test compounds (this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Reaction Setup:
-
Add 25 µL of the diluted test compounds or controls to the histone-coated wells.
-
Prepare a master mix containing the PARP enzyme, activated DNA, and biotinylated NAD+ in the assay buffer.
-
Add 25 µL of the master mix to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well to remove unincorporated reagents.
-
Streptavidin-HRP Addition: Add 50 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 50 µL of the colorimetric HRP substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Experimental Workflows
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the PARP signaling pathway and the experimental workflow of a typical PARP inhibition assay.
Caption: The PARP1 signaling pathway in response to DNA damage.
Caption: Experimental workflow for a colorimetric PARP inhibition assay.
Broader Applications and Considerations
While the primary application of this compound and other PARP inhibitors has been in oncology, their role in other research areas is expanding. Studies have investigated the use of 3-aminobenzamide in the context of:
-
Neuroscience: Investigating its effects on neuronal damage and repair.
-
Cardiovascular Research: Exploring its potential to mitigate ischemia-reperfusion injury.[10][11]
-
Inflammation: Studying its role in modulating inflammatory responses.
-
DNA Repair Studies: Used as a tool to dissect the molecular mechanisms of various DNA repair pathways.[12]
When selecting a PARP inhibitor, researchers should consider factors such as potency, specificity, cell permeability, and the specific experimental context. While this compound serves as a useful tool compound, for applications requiring high potency and specificity, newer generation inhibitors like Olaparib and Veliparib may be more suitable.
Conclusion
The reproducibility of experiments using this compound and its alternatives is highly dependent on the use of well-characterized compounds and standardized, detailed experimental protocols. This guide provides a comparative overview of the inhibitory activities of these compounds, a detailed experimental methodology, and visual aids to facilitate understanding of the underlying biological processes and experimental procedures. By carefully considering the information presented, researchers can make informed decisions in designing and executing reproducible experiments in the field of PARP inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 5. ebiohippo.com [ebiohippo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase, is a stimulator, not an inhibitor, of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Amino-N,N-dimethylbenzamide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Amino-N,N-dimethylbenzamide. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a Skin Sensitizer (Category 1) , with the primary hazard being the potential to cause an allergic skin reaction upon contact.[1][2] Therefore, implementing comprehensive PPE is the first line of defense.
Recommended Personal Protective Equipment
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (Butyl rubber, Neoprene, or Viton®) | To prevent skin contact. Given that no glove material offers indefinite protection, it is crucial to select gloves with high resistance to aromatic amines and to change them frequently. Nitrile gloves may offer limited splash protection but are not recommended for prolonged contact. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to maintain airborne concentrations below exposure limits. |
Glove Material Chemical Resistance for Aromatic Amines
| Glove Material | Resistance to Aromatic Amines | General Notes |
| Butyl Rubber | Excellent | Provides superior resistance to many aggressive chemicals, including aromatic amines. |
| Viton® | Excellent | Offers high resistance to aromatic hydrocarbons and chlorinated solvents. |
| Neoprene | Good | A suitable alternative to butyl rubber and Viton®, offering good resistance to a broad range of chemicals. |
| Polyvinyl Chloride (PVC) | Good | Offers good resistance to amines.[3] |
| Nitrile | Fair to Poor | Not recommended for prolonged or immersive contact with aromatic amines.[4] Suitable for incidental splash protection only, and gloves should be changed immediately upon contact. |
| Natural Rubber (Latex) | Poor | Not recommended for use with aromatic amines. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps for preparation, handling, and post-handling activities.
Experimental Protocol for Handling:
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Review the Safety Data Sheet (SDS) for this compound.
-
Assemble all necessary PPE and inspect it for any damage.
-
Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid compound, use a balance located inside the fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Conduct all reactions involving this compound within a certified chemical fume hood.
-
-
Post-Handling Procedures:
-
Decontaminate the work area within the fume hood using an appropriate solvent and cleaning agent.
-
Segregate all waste generated and label it clearly as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves last).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Chemical Waste:
-
Collect all unused or surplus this compound and solutions containing it in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the first rinseate as hazardous waste and place it in the designated chemical waste container.
-
Subsequent rinses may be disposed of according to institutional guidelines.
-
Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, as per your institution's policy.
-
-
Contaminated PPE and Materials:
-
Place all contaminated PPE (gloves, lab coats, etc.) and other contaminated materials (e.g., weigh boats, absorbent pads) into a designated, labeled hazardous waste bag.
-
Do not dispose of contaminated materials in the regular trash.
-
-
Storage and Pickup:
-
Store all hazardous waste containers in a designated and properly ventilated satellite accumulation area.
-
Arrange for the collection of hazardous waste by your institution's certified hazardous waste disposal service.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
